Propentofylline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOQRRFDPXAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045189 | |
| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55242-55-2 | |
| Record name | Propentofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propentofylline [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propentofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06479 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | propentofylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPENTOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propentofylline's Mechanism of Action in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propentofylline, a xanthine derivative, has demonstrated significant neuroprotective potential in preclinical and clinical studies of neurodegenerative diseases such as Alzheimer's disease and vascular dementia. Its multifaceted mechanism of action, targeting key pathological pathways in neurodegeneration, makes it a compelling candidate for further investigation. This technical guide provides an in-depth exploration of the core mechanisms of this compound, with a focus on its molecular targets, signaling pathways, and effects on glial cell function, neuroinflammation, and neuropathological hallmarks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative disorders and the development of novel therapeutic interventions.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a combination of primary mechanisms, primarily the inhibition of phosphodiesterases (PDEs) and the blockade of adenosine reuptake. These actions lead to a cascade of downstream effects that collectively mitigate the complex pathology of neurodegeneration.
Phosphodiesterase (PDE) Inhibition
This compound is a non-selective inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, this compound increases intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling pathways, including protein kinase A (PKA). This elevation in cyclic nucleotides is crucial for its neuroprotective and anti-inflammatory effects.[2]
Adenosine Reuptake Inhibition
This compound also functions as an inhibitor of adenosine transport, effectively blocking its reuptake into cells and thereby increasing extracellular adenosine concentrations.[3][4] Adenosine is a potent endogenous neuromodulator with generally neuroprotective functions, including the suppression of excitotoxicity and the modulation of neuroinflammation.[5]
Quantitative Data on this compound's Bioactivity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on its primary molecular targets.
Table 1: Inhibitory Activity of this compound on Adenosine Transporters
| Transporter Type | Cell Line | IC50 Value | Reference |
| es (equilibrative sensitive) | L1210/B23.1 | 9 µM | [3] |
| ei (equilibrative insensitive) | L1210/C2 | 170 µM | [3] |
| ei (equilibrative insensitive) | Walker 256 | 166 µM | [3] |
| cif (concentrative insensitive) | - | 6 mM | [3] |
Table 2: Inhibitory Activity of this compound on cAMP Phosphodiesterase
| Tissue Source | Km (low) | Km (high) | Ki (low Km) | Ki (high Km) | Reference |
| Cerebral Cortex | 2.1-3.0 µM | 111 µM | 83.4-135 µM | 107-188 µM | [1] |
| Heart Muscle | 2.1-3.0 µM | 28.7 µM | 83.4-135 µM | 107-188 µM | [1] |
| Descending Aorta | 2.1-3.0 µM | 30.2 µM | 83.4-135 µM | 107-188 µM | [1] |
| Platelet | 2.1-3.0 µM | 18.7 µM | 83.4-135 µM | 107-188 µM | [1] |
Modulation of Glial Cell Activity
A central aspect of this compound's neuroprotective action is its ability to modulate the activity of glial cells, namely microglia and astrocytes, which play a critical role in the inflammatory and neurotoxic processes of neurodegeneration.
Microglia
This compound has been shown to inhibit the activation and proliferation of microglia.[6][7] In response to pathological stimuli like lipopolysaccharide (LPS), activated microglia release a barrage of pro-inflammatory cytokines and reactive oxygen species (ROS). This compound dose-dependently inhibits the LPS-induced release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from cultured microglia.[6] This inhibitory effect is thought to be mediated by the enhancement of intracellular cAMP signaling.[6]
Astrocytes
This compound also exerts significant effects on astrocytes. It has been shown to stimulate the synthesis and release of Nerve Growth Factor (NGF), a crucial neurotrophin for neuronal survival and function.[8][9] Furthermore, this compound can induce a more mature, homeostatic phenotype in astrocytes, characterized by increased expression of the glutamate transporters GLT-1 and GLAST.[10] This leads to enhanced glutamate uptake, which is critical for preventing excitotoxicity, a major contributor to neuronal death in neurodegenerative diseases.[10][11]
Signaling Pathways
The multifaceted actions of this compound are orchestrated through its influence on key intracellular signaling pathways.
Effects on Neuropathological Hallmarks
This compound has been shown to impact the key pathological features of Alzheimer's disease, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau.
In a transgenic mouse model of Alzheimer's disease (Tg2576), one month of treatment with this compound (40 mg/kg per day) was found to reduce the burden of amyloid plaques and the levels of hyperphosphorylated tau.[12] This was associated with a reduction in the activated form of glycogen synthase kinase-3 beta (GSK-3β), a key kinase involved in tau phosphorylation.[12]
Improvement of Cerebral Blood Flow
This compound has been observed to improve cerebral blood flow, which is often compromised in vascular dementia and Alzheimer's disease. In a study on patients with cerebral arteriosclerosis, this compound administration was associated with an increase in cerebral blood flow as measured by 123I-IMP single photon emission computed tomography (SPECT).[13]
Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the mechanism of action of this compound.
Primary Microglia Culture and Activation Assay
This protocol describes the isolation and culture of primary microglia and their subsequent activation to study the effects of this compound on neuroinflammation.
Methodology:
-
Cell Culture: Primary microglial cells are cultured from the cerebral cortices of neonatal rat pups.[6]
-
Treatment: Cultured microglia are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
Analysis: After a 24-hour incubation period, the supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA). Cell lysates can be prepared for Western blot analysis of key inflammatory signaling proteins.
Glutamate Uptake Assay in Primary Astrocytes
This protocol outlines a method to assess the effect of this compound on glutamate uptake by primary astrocytes.
Methodology:
-
Cell Culture: Primary astrocyte cultures are established from the cortices of neonatal rat pups.[10]
-
Treatment: Astrocytes are treated with different concentrations of this compound for a period of 3 to 7 days to allow for changes in transporter expression.[10]
-
Uptake Assay: The culture medium is replaced with a buffer containing radiolabeled glutamate (e.g., [3H]-glutamate) and incubated for a short period.
-
Quantification: The cells are then washed to remove extracellular radioactivity, lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glutamate uptake.
Western Blot for Tau Hyperphosphorylation
This protocol details the analysis of tau phosphorylation in brain tissue from a transgenic mouse model of Alzheimer's disease treated with this compound.
Methodology:
-
Tissue Preparation: Brain tissue from treated and control animals is homogenized in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau at various epitopes (e.g., AT8, PHF-1) and total tau.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated tau to total tau is calculated.
Conclusion
This compound presents a compelling therapeutic profile for neurodegenerative diseases due to its pleiotropic mechanism of action. By simultaneously targeting phosphodiesterase and adenosine transport, it modulates glial cell activity, suppresses neuroinflammation, enhances neurotrophic support, and mitigates excitotoxicity. Furthermore, its ability to impact the core pathologies of Alzheimer's disease and improve cerebral blood flow underscores its potential as a disease-modifying agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of next-generation neuroprotective agents. A deeper understanding of its intricate signaling pathways and downstream effects will be crucial in optimizing its clinical utility and designing novel therapeutic strategies for the treatment of devastating neurodegenerative disorders.
References
- 1. sfn.org [sfn.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine and this compound inhibit the proliferation of cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound attenuates tau hyperphosphorylation in Alzheimer's Swedish mutant model Tg2576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of astrocyte differentiation by this compound increases glutamate transporter expression in vitro: heterogeneity of the quiescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased glutamate uptake in astrocytes via this compound results in increased tumor cell apoptosis using the CNS-1 glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the uptake of adenosine by cultured rat hippocampal cells and inhibition of the uptake by xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Propentofylline as a Phosphodiesterase Inhibitor in Glial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propentofylline is a xanthine derivative that exhibits significant neuroprotective and anti-inflammatory properties, primarily through its action as a glial cell modulator.[1][2] A key mechanism underlying these effects is its role as a non-selective phosphodiesterase (PDE) inhibitor, which leads to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within glial cells.[3][4] This in-depth technical guide explores the core pharmacology of this compound as a PDE inhibitor in astrocytes and microglia. It provides a comprehensive overview of its mechanism of action, its impact on intracellular signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding.
Introduction: The Role of Glial Cells and Phosphodiesterases in Neuroinflammation
Glial cells, including astrocytes and microglia, are no longer considered passive support cells in the central nervous system (CNS). They are active participants in neuronal function and play a critical role in the initiation and progression of neuroinflammatory and neurodegenerative processes.[5] Pathological activation of these cells can lead to the release of pro-inflammatory cytokines, reactive oxygen species, and a reduction in neuroprotective functions, such as glutamate uptake.[2][3]
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[4] By controlling the levels of these cyclic nucleotides, PDEs influence a vast array of cellular processes, including inflammation, cell proliferation, and differentiation. Inhibition of PDEs, therefore, presents a promising therapeutic strategy for modulating pathological glial activation.
This compound has emerged as a compound of interest due to its dual mechanism of action: it not only inhibits PDEs but also blocks the reuptake of adenosine, further enhancing its neuroprotective effects.[3][4][6] This guide will focus on its actions as a PDE inhibitor in glial cells.
Mechanism of Action: this compound as a Phosphodiesterase Inhibitor
This compound is a non-selective inhibitor of phosphodiesterases, meaning it targets multiple PDE families. This broad-spectrum inhibition leads to an elevation of both cAMP and cGMP in target cells. The increased levels of these cyclic nucleotides activate downstream effectors, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB).[4]
Impact on Glial Cell Signaling
In glial cells, the consequences of PDE inhibition by this compound are multifaceted:
-
Microglia: In microglia, elevated cAMP levels are associated with a shift from a pro-inflammatory, activated state to a more quiescent, neuroprotective phenotype. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) from activated microglia.[7] It also suppresses microglial proliferation.[7]
-
Astrocytes: In astrocytes, this compound-induced increases in cAMP can promote a more mature, differentiated phenotype. This is characterized by increased expression of glutamate transporters like GLT-1 and GLAST, which enhances the clearance of synaptic glutamate and reduces excitotoxicity.[8][9] Furthermore, this compound can modulate the release of chemokines from astrocytes.[9]
Signaling Pathway Diagram
References
- 1. This compound in the treatment of Alzheimer's disease and vascular dementia: a review of phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Support of homeostatic glial cell signaling: a novel therapeutic approach by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound for dementia [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced astrocyte modulation leads to alterations in glial glutamate promoter activation following spinal nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of astrocyte differentiation by this compound increases glutamate transporter expression in vitro: heterogeneity of the quiescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Reuptake Inhibition by Propentofylline in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propentofylline, a xanthine derivative, exhibits significant neuroprotective properties through a dual mechanism of action: inhibition of phosphodiesterases (PDEs) and blockade of adenosine reuptake. This guide provides an in-depth technical overview of the latter, focusing on the inhibition of adenosine transport in neurons. By increasing the extracellular concentration of adenosine, this compound potentiates the neuroprotective effects of this endogenous nucleoside, primarily through the activation of A1 adenosine receptors. This document details the quantitative aspects of this compound's interaction with nucleoside transporters, outlines the experimental protocols for assessing this inhibition, and visualizes the associated signaling pathways.
Introduction
Adenosine is a critical neuromodulator in the central nervous system (CNS), playing a pivotal role in neuronal excitability, neurotransmitter release, and cerebral blood flow. Its extracellular concentration is tightly regulated by a balance between release and reuptake, the latter being mediated by equilibrative nucleoside transporters (ENTs). This compound has emerged as a compound of interest for its ability to inhibit these transporters, thereby elevating synaptic adenosine levels and conferring neuroprotection in various pathological conditions, including cerebral ischemia and neurodegenerative diseases.[1][2] This guide will dissect the molecular interactions and cellular consequences of this compound-mediated adenosine reuptake inhibition.
Quantitative Data on this compound's Inhibition of Adenosine Transporters
This compound's inhibitory potency varies across different subtypes of nucleoside transporters. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Inhibitory Potency (IC50) of this compound on Adenosine Uptake via Different Nucleoside Transporters
| Transporter Subtype | Cell Line | IC50 (µM) | Reference |
| es (ENT1-like) | L1210/B23.1 cells | 9 | [1] |
| ei (ENT1/ENT2-like) | L1210/C2 cells | 170 | [1] |
| ei (ENT1/ENT2-like) | Walker 256 cells | 166 | [1] |
| cif (CNT-like) | - | 6000 (6 mM) | [1] |
| Not specified | CHO cells (human A1, A2A, A2B) | 37-39 | [3] |
Table 2: Inhibitory Constants (Ki) of this compound for Adenosine Receptors and Transporters
| Target | Radioligand | Tissue/Cell Type | Ki (µM) | Reference |
| A1 Adenosine Receptor | [3H]CHA | Rat brain sections | ~20 | [2] |
| A2 Adenosine Receptor | [3H]CGS 21680 | Rat brain sections | ~200 | [2] |
| NBMPR-sensitive transporters | [3H]NBMPR | Rat brain sections | Competitive Inhibition | [2] |
| Low Km cAMP PDE | - | Cerebral cortex, heart, aorta, platelet | 83.4 - 135 | [2] |
| High Km cAMP PDE | - | Cerebral cortex, heart, aorta, platelet | 107 - 188 | [2] |
Experimental Protocols
[³H]-Adenosine Uptake Assay in Cultured Neurons
This protocol is designed to quantify the rate of adenosine uptake into cultured neuronal cells and to determine the inhibitory effect of compounds like this compound.
Materials:
-
Cultured neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y neuroblastoma cells)
-
24-well culture plates
-
[³H]-Adenosine (specific activity ~15-30 Ci/mmol)
-
This compound
-
Dipyridamole (a known ENT inhibitor, for positive control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate neuronal cells in 24-well plates and culture until they reach the desired confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Assay Buffer.
-
Inhibitor Addition: Add Assay Buffer containing various concentrations of this compound (or vehicle control/positive control) to the wells. Incubate for 15-30 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-adenosine to each well to a final concentration of ~10 µM.[4] Incubate for a short period (e.g., 15 seconds to 1 minute) at 37°C to measure the initial rate of uptake.[4][5]
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold Assay Buffer to stop the uptake process.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-adenosine taken up per unit of protein or per well. Plot the percentage of inhibition against the logarithm of this compound concentration to calculate the IC50 value.
Competitive Radioligand Binding Assay for Adenosine Transporters
This assay measures the ability of this compound to displace a radiolabeled ligand that binds specifically to adenosine transporters, such as [³H]nitrobenzylthioinosine ([³H]NBMPR).
Materials:
-
Brain tissue homogenate (e.g., from rat cortex)
-
[³H]Nitrobenzylthioinosine ([³H]NBMPR)
-
This compound
-
Unlabeled NBMPR (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of [³H]NBMPR (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit any competing ligand. For non-specific binding, add a high concentration of unlabeled NBMPR.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold Binding Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exerts its neuroprotective effects through two primary pathways: the inhibition of adenosine reuptake and the inhibition of phosphodiesterases (PDEs). Both pathways converge on increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Caption: this compound's dual mechanism of action.
Adenosine Reuptake Inhibition and Downstream Signaling
By inhibiting ENTs, this compound increases the extracellular concentration of adenosine. This leads to enhanced activation of adenosine receptors, particularly the A1 receptor, which is coupled to inhibitory G-proteins (Gi). Activation of A1 receptors leads to the inhibition of adenylyl cyclase, reducing cAMP levels in the presynaptic terminal, which in turn inhibits neurotransmitter release. Postsynaptically, A1 receptor activation can lead to the opening of potassium channels, causing hyperpolarization and reduced neuronal excitability.
Caption: Downstream effects of adenosine reuptake inhibition.
Experimental Workflow for Assessing Adenosine Reuptake Inhibition
The following diagram illustrates a typical workflow for investigating the inhibitory effects of a compound on adenosine reuptake in a neuronal cell culture model.
Caption: Workflow for [³H]-Adenosine Uptake Assay.
Conclusion
This compound's ability to inhibit adenosine reuptake in neurons is a cornerstone of its neuroprotective mechanism. By elevating extracellular adenosine levels, it enhances the activation of A1 adenosine receptors, leading to reduced excitotoxicity and neuronal hyperpolarization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other adenosine-regulating compounds. The visualization of the underlying signaling pathways further clarifies the molecular events initiated by this important pharmacological action. Further research into the specific roles of different ENT isoforms in various neuronal populations will be crucial for developing more targeted and effective neuroprotective strategies.
References
- 1. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo inhibitory effects of this compound on cyclic AMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the uptake of adenosine by cultured rat hippocampal cells and inhibition of the uptake by xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rapid uptake and release of [3H]adenosine by rat cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of Propentofylline in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propentofylline, a xanthine derivative, has demonstrated significant anti-inflammatory and neuroprotective properties within the central nervous system (CNS).[1][2] Its multifaceted mechanism of action, primarily involving the modulation of glial cells, positions it as a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory conditions.[1][2] This technical guide provides an in-depth overview of the core anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through two primary, interconnected mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.[3][4] Elevated cAMP levels are known to have a suppressive effect on inflammatory processes, including the production of pro-inflammatory cytokines.[4]
-
Adenosine Reuptake Inhibition: this compound inhibits the reuptake of adenosine, thereby increasing its extracellular concentration.[1][5][6][7] Adenosine is an endogenous nucleoside with potent anti-inflammatory and neuroprotective roles in the CNS.[1][6] It activates adenosine receptors (primarily A1 and A2A), which can modulate glial cell activity and reduce the release of inflammatory mediators.[1][3]
These primary actions culminate in the modulation of glial cells, the resident immune cells of the CNS.
Modulation of Microglia
Microglia, when activated, are a major source of pro-inflammatory cytokines in the brain. This compound has been shown to inhibit the pathological activation of microglia, thereby reducing the production and release of key inflammatory mediators.[1][8] This modulation appears to be, at least in part, mediated by the reinforcement of cAMP intracellular signaling.[4]
Modulation of Astrocytes
This compound also modulates astrocyte activity.[1][2] It can suppress astrocytic activation, a hallmark of neuroinflammation, and has been shown to enhance astrocyte-mediated glutamate clearance, which is crucial for preventing excitotoxicity.[2][9] Furthermore, this compound can stimulate the synthesis and secretion of Nerve Growth Factor (NGF) in astrocytes, contributing to its neuroprotective effects.[10]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on key inflammatory markers in the central nervous system, based on preclinical studies.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Release from Microglia
| Cell Type | Stimulant | This compound Concentration | Effect on TNF-α Release | Effect on IL-1β Release | Effect on IL-6 Release | Effect on Nitric Oxide (NO) Release | Reference |
| Cultured Rat Microglia | Lipopolysaccharide (LPS) | Low micromolar range (dose-dependent) | Inhibition | Inhibition | No effect | No effect | [4] |
| Human Fetal Microglia | Lipopolysaccharide (LPS) | 100 μM | Partial decrease (35%) | Decrease | Not specified | Not induced by LPS | [11] |
| Rat Peritoneal Macrophages | Lipopolysaccharide (LPS) | 1-100 μM (dose-dependent) | Decrease | Not specified | Not specified | Inhibition | [11] |
| Human Peripheral Macrophages | Lipopolysaccharide (LPS) | 100 μM | Partial decrease (35%) | Not specified | Not specified | Not induced by LPS | [11] |
Table 2: In Vivo Effects of this compound on Neuroinflammation
| Animal Model | Condition | This compound Dosage | Effect on Cytokine Levels | Effect on Glial Activation | Reference |
| Rat | Acute Bilateral Common Carotid Artery Occlusion | 25 mg/kg i.v. | Reduced ischemia-dependent increase in cortical TNF-α and IL-1β mRNA levels | Reduced microglial reaction | [12][13] |
| Rat | Spinal Nerve Transection | 101 mg/kg i.p. daily for 14 days | Not specified | Suppressed microglial activation (OX-42 immunoreactivity) | [8] |
| Mouse | L5 Spinal Nerve Transection | Daily treatment | Reduced Glial Fibrillary Acidic Protein (GFAP) expression (astrocyte activation) | [9] | |
| Rat | Lipopolysaccharide (LPS) Induced Sickness Behavior | Consecutive daily treatment | Prevented increase in GFAP expression | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound's anti-inflammatory action and a typical experimental workflow for its evaluation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound: a nucleoside transport inhibitor with neuroprotective effects in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of this compound on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound, a glial modulating agent, on existing mechanical allodynia following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Induced Astrocyte Modulation Leads to Alterations in Glial Glutamate Promoter Activation Following Spinal Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents neuronal dysfunction induced by infusion of anti-nerve growth factor antibody into the rat septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a CNS glial modulator does not decrease pain in post-herpetic neuralgia patients: in vitro evidence for differential responses in human and rodent microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Prevents Sickness Behavior and Depressive-Like Behavior Induced by Lipopolysaccharide in Rats via Neuroinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of Propentofylline in Ischemic Stroke Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of propentofylline in preclinical ischemic stroke models. It delves into the core mechanisms of action, detailed experimental protocols, quantitative outcomes from various studies, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of stroke research and neuropharmacology.
Introduction: The Therapeutic Potential of this compound in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits. A key area of research focuses on neuroprotective agents that can mitigate this damage. This compound, a xanthine derivative, has emerged as a promising candidate due to its multifaceted mechanism of action. It uniquely combines the properties of a phosphodiesterase (PDE) inhibitor and an adenosine modulator, targeting key pathological processes in the ischemic brain.
This compound has been shown to exert its neuroprotective effects by attenuating microglial activation, reducing the production of pro-inflammatory cytokines, and enhancing cerebral blood flow.[1] Its ability to increase extracellular adenosine and intracellular cyclic adenosine monophosphate (cAMP) levels allows it to modulate critical signaling pathways involved in inflammation and cell survival.[2] This guide will explore the preclinical evidence supporting the neuroprotective role of this compound in various ischemic stroke models.
Core Mechanisms of Action
This compound's neuroprotective properties are primarily attributed to two interconnected mechanisms:
-
Adenosine Modulation: this compound inhibits the uptake of adenosine into cells, thereby increasing its extracellular concentration.[3] Adenosine is an endogenous neuromodulator with potent neuroprotective effects. By activating adenosine A1 receptors, it can reduce excitotoxicity, while activation of A2A receptors can have anti-inflammatory effects.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective PDE inhibitor, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP activates protein kinase A (PKA), which in turn can modulate the transcription of genes involved in inflammation and cell survival, often through the phosphorylation of the cAMP response element-binding protein (CREB).
These two primary actions converge to produce a range of secondary effects that contribute to its overall neuroprotective profile, including the suppression of reactive gliosis and the reduction of inflammatory mediators.
Experimental Protocols
The following sections detail common experimental methodologies used to evaluate the neuroprotective efficacy of this compound in rodent models of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is the most widely used method to mimic focal ischemic stroke in rodents. The intraluminal suture technique is a common approach.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Surgical microscope
-
Standard surgical instruments (scissors, forceps, retractors)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA permanently.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 4-0 nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision and allow the animal to recover from anesthesia.
This compound Administration
Preparation of this compound Solution:
This compound is typically dissolved in sterile saline (0.9% NaCl) to the desired concentration.
Routes and Timing of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration. Dosages in rat models have ranged from 10 mg/kg to 25 mg/kg.[4][5]
-
Intravenous (i.v.) Infusion: Allows for controlled delivery. For example, an initial bolus followed by a continuous infusion.
-
Timing: this compound has been administered both before (pre-treatment) and after the ischemic insult (post-treatment) to evaluate its prophylactic and therapeutic potential.
Assessment of Infarct Volume using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Infarcted tissue, lacking viable mitochondria, remains unstained (white).
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Transfer the stained slices to a 4% paraformaldehyde solution for fixation.
-
Capture digital images of the slices.
-
Quantify the infarct area (white) and the total area of each slice using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.
Neurological Deficit Scoring
Behavioral tests are crucial for assessing the functional outcomes of ischemic stroke and the therapeutic effects of neuroprotective agents.
Example: 6-Point Neurological Scoring Scale:
A commonly used scale to assess motor deficits in rats after MCAO.
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unidirectional circling.
-
4: Longitudinal spinning.
-
5: No movement.
Animals are typically evaluated at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days).
Immunohistochemistry for Microglial Activation
Immunohistochemistry is used to identify and quantify the activation of microglia in the ischemic brain.
Markers:
-
Iba1 (Ionized calcium-binding adapter molecule 1): A pan-marker for microglia, both resting and activated.
-
OX-42 (CD11b): Upregulated in activated microglia.
Procedure:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
Cut frozen coronal sections (e.g., 30 µm) on a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1 or mouse anti-OX-42) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the immunofluorescence using a fluorescence microscope and image analysis software. The morphology of microglia (ramified vs. amoeboid) and the intensity of the staining can be assessed.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of this compound in ischemic stroke models.
Table 1: Effect of this compound on Infarct Volume in Rat MCAO Models
| Study Reference | Animal Model | This compound Dose and Administration | Timing of Treatment | Infarct Volume (Control) | Infarct Volume (this compound) | Percentage Reduction |
| DeLeo et al. (2000)[6] | Permanent MCAO, Wistar Rat | 0.01 mg/kg i.v. infusion over 2h, then i.p. injections | Infusion started 30 min post-MCAO, i.p. for 48h | 297.4 ± 17.7 mm³ | 163.9 ± 30.5 mm³ | 44.9% |
| Anonymous | Hypoxic-ischaemic model, Newborn Rat[4] | 10 mg/kg i.p. | 1 hour post-hypoxia-ischaemia | 93% (severe cortical damage) | 70.8% (severe cortical damage) | 23.9% |
| Anonymous | Hypoxic-ischaemic model, Newborn Rat[4] | 10 mg/kg i.p. | 1 hour post-hypoxia-ischaemia | 95% (severe dentate gyrus damage) | 66.7% (severe dentate gyrus damage) | 29.8% |
Table 2: Effect of this compound on Neurological Deficit Scores in Rat Stroke Models
| Study Reference | Animal Model | This compound Dose and Administration | Neurological Score Scale | Neurological Score (Control) | Neurological Score (this compound) | Time of Assessment |
| Park et al. (1998)[5] | BCCAO, Rat | 25 mg/kg/day | Locomotor Activity (% of sham) | ~220% | ~100% | 7 days |
| Anonymous | Hypoxic-ischaemic model, Newborn Rat[4] | 10 mg/kg i.p. | Behavioral Test (% performing well) | Lower percentage | Significantly higher percentage | 48-72 hours |
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Experimental Workflow for MCAO and Treatment
Adenosine-Mediated Neuroprotection Pathway
PDE Inhibition and Anti-inflammatory Pathway
Conclusion
The preclinical data strongly support the neuroprotective properties of this compound in experimental models of ischemic stroke. Its dual mechanism of action, involving the modulation of adenosine signaling and the inhibition of phosphodiesterases, provides a robust rationale for its therapeutic potential. By attenuating microglial activation and subsequent neuroinflammation, this compound has been shown to reduce infarct volume and improve neurological outcomes in rodent models. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound as a potential therapy for ischemic stroke. Future studies should focus on further elucidating the downstream signaling cascades and translating these promising preclinical findings into the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucm.es [ucm.es]
- 4. Effect of this compound on hypoxic-ischaemic brain damage in newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound (HWA 285) on focal ischemia in rats: effect of treatment and posttreatment duration on infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Propentofylline in Modulating Microglial Activation: A Technical Guide
Executive Summary: Propentofylline (PPF) is a xanthine derivative that exhibits significant neuroprotective and anti-inflammatory properties by modulating the activity of glial cells, particularly microglia. In the central nervous system (CNS), microglia are the primary immune cells that become activated in response to injury or disease. While this activation is crucial for clearing debris and promoting repair, chronic or excessive activation can lead to the release of neurotoxic substances, exacerbating neuronal damage. This compound mitigates this detrimental activation through a multi-faceted mechanism, including the inhibition of phosphodiesterases (PDEs), blockade of adenosine reuptake, and interaction with specific signaling pathways. This guide provides an in-depth technical overview of this compound's mechanisms, a quantitative summary of its effects on microglia, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound exerts its modulatory effects on microglia through several interconnected pathways. The primary mechanisms involve the regulation of intracellular signaling cascades and the modulation of purinergic signaling, which collectively suppress the pro-inflammatory phenotype of activated microglia.
Inhibition of Phosphodiesterases (PDEs) and Enhancement of cAMP Signaling
This compound is a non-selective PDE inhibitor, which increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP is known to have anti-inflammatory effects in immune cells. In microglia, this pathway leads to the differential regulation of inflammatory mediators. Specifically, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a dose-dependent manner.[3] This effect is mimicked by cell-permeable cAMP analogs, suggesting that the reinforcement of cAMP signaling is a key mechanism by which this compound suppresses potentially neurotoxic microglial functions.[3]
Inhibition of Adenosine Reuptake
Another primary mechanism of this compound is the inhibition of adenosine reuptake by blocking nucleoside transporters.[1][4] This action increases the extracellular concentration of adenosine, a potent endogenous neuromodulator with generally immunosuppressive effects. Adenosine can signal through various receptors (A1, A2A, A2B, A3) on microglial cells. While the exact downstream effects are complex, this increase in ambient adenosine contributes to the overall anti-inflammatory and neuroprotective environment.[2][5] this compound shows the highest potency for the equilibrative sensitive (es) nucleoside transporter.[4]
Targeting the TROY (TNFRSF19) Signaling Pathway
Research has identified TROY (Tumor Necrosis Factor Receptor Superfamily, member 19) as a novel signaling molecule that is upregulated in infiltrating microglia in the context of glioblastoma.[6] this compound has been shown to target this pathway. The downstream signaling of TROY involves Proline-rich tyrosine kinase 2 (Pyk2), Rac1, and pJNK.[6] By inhibiting this pathway, this compound significantly curtails microglial migration. The effect of 10 µM this compound on migration is comparable to that achieved by directly silencing TROY expression using siRNA, highlighting the importance of this specific target in mediating this compound's effects on microglial motility.[6]
Quantitative Effects on Microglial Functions
The modulatory actions of this compound have been quantified across various studies, demonstrating its potent effects on key aspects of microglial activation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release
| Cell Type | Stimulant | Cytokine | This compound Concentration | Observed Effect | Reference |
| Rat Microglia | LPS | TNF-α | 1 - 100 µM | Complete block of release | [7] |
| Human Microglia | LPS | TNF-α | 100 µM | 35% decrease in release | [7] |
| Human Microglia | LPS | IL-1β | 100 µM | Significant decrease in release | [7] |
| Rat Microglia | LPS | TNF-α, IL-1β | Low µM range | Dose-dependent inhibition | [3] |
| Rat Microglia | LPS | IL-6, NO | Not specified | No effect | [3] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| Rat Microglia | Spontaneous | Not specified | ~30% reduction in spontaneous ROS production | [8] |
| Rat Microglia | PMA-induced | Low µM range | Dose-dependent inhibition of O₂⁻ release | [3] |
| Peritoneal Macrophages | Con A-induced | 50 µM | Complete inhibition of ROS production | [8] |
Table 3: Effect of this compound on Microglial Proliferation and Migration
| Function | Cell Type | This compound Concentration | Observed Effect | Reference |
| Proliferation | Rat Microglia | EC₅₀ ≈ 3 µM | Dose-dependent inhibition | [3][9] |
| Migration | Rat Microglia | 10 µM | Significant inhibition (similar to TROY siRNA) | [6] |
Table 4: Inhibitory Potency (IC₅₀) of this compound on Adenosine Transporters
| Transporter Type | Description | Cell Line Model | IC₅₀ Value | Reference |
| es | Equilibrative, sensitive | L1210/B23.1 | 9 µM | [4] |
| ei | Equilibrative, insensitive | L1210/C2 | 170 µM | [4] |
| ei | Equilibrative, insensitive | Walker 256 | 166 µM | [4] |
| cif | Concentrative, insensitive | N/A | 6 mM | [4] |
Key Experimental Protocols
The following sections outline generalized methodologies for assessing the impact of this compound on microglial functions, based on protocols described in the cited literature.
In Vitro Microglial Cytokine Release Assay
This protocol is designed to quantify the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
-
Cell Culture:
-
Primary microglia are isolated from the cerebral cortices of neonatal (P1-P3) rat pups.[3] Alternatively, human fetal microglia can be used.[7]
-
Cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Microglia are harvested by gentle shaking and re-plated into 96-well plates at a density of 5 x 10⁴ cells/well.
-
-
Treatment and Stimulation:
-
Cells are allowed to adhere for 24 hours.
-
The medium is replaced with serum-free medium. Cells are pre-treated with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.[7]
-
Microglial activation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.[7]
-
-
Sample Collection and Analysis:
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
Supernatants are centrifuged to remove cellular debris.
-
Concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Cytokine concentrations are normalized to the vehicle-treated, LPS-stimulated control group.
-
Statistical significance is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.
-
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the effect of this compound on intracellular ROS production using a fluorescent probe.
-
Cell Preparation:
-
Cultured primary rat microglia are harvested and suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Fluorescent Labeling:
-
Cells are loaded with the ROS-sensitive fluorescent dye Dihydrorhodamine 123 (DHR 123) at a final concentration of 1-5 µM. DHR 123 is non-fluorescent until it is oxidized to the fluorescent Rhodamine 123 within the cell.[8]
-
-
Treatment and Stimulation:
-
Data Acquisition:
-
The fluorescence intensity of single viable cells is measured over time using a flow cytometer. Rhodamine 123 fluorescence is typically detected in the FL1 channel (green fluorescence).
-
-
Data Analysis:
-
The geometric mean fluorescence intensity (MFI) of the cell population is calculated for each condition.
-
The MFI of this compound-treated cells is compared to that of control cells to determine the percentage reduction in ROS production.
-
Microglial Proliferation Assay
This protocol assesses the anti-proliferative effects of this compound on microglia.
-
Cell Culture:
-
Primary microglia are cultured from neonatal rat brains and plated in 96-well plates as described in section 3.1.[9]
-
-
Treatment:
-
Cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in culture medium for 48-72 hours.
-
-
Proliferation Measurement:
-
During the final 18-24 hours of incubation, [³H]thymidine (1 µCi/well) is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.[9]
-
Alternatively, non-radioactive methods such as BrdU incorporation assays or CyQUANT cell proliferation assays can be used.
-
-
Data Acquisition and Analysis:
-
Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
The data is used to calculate the half-maximal effective concentration (EC₅₀) for the inhibition of proliferation.
-
Conclusion
This compound is a potent modulator of microglial activation, operating through a sophisticated combination of mechanisms. Its ability to inhibit phosphodiesterases, block adenosine reuptake, and target the TROY signaling pathway collectively shifts activated microglia from a pro-inflammatory, potentially neurotoxic state towards a more quiescent and neuroprotective phenotype. Quantitative data clearly demonstrates its efficacy in reducing the release of key inflammatory cytokines, suppressing the production of reactive oxygen species, and inhibiting microglial proliferation and migration. For researchers and drug development professionals, this compound serves as a compelling compound for therapeutic strategies aimed at mitigating the detrimental aspects of neuroinflammation in a range of neurodegenerative and neurological disorders. The detailed protocols and pathway diagrams provided herein offer a foundational resource for further investigation into this and similar glial-modulating agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects neurons in culture from death triggered by macrophage or microglial secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets TROY, a novel microglial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a CNS glial modulator does not decrease pain in post-herpetic neuralgia patients: in vitro evidence for differential responses in human and rodent microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of intracellular formation of reactive oxygen intermediates in peritoneal macrophages and microglia/brain macrophages by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine and this compound inhibit the proliferation of cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Propentofylline's Impact on Synaptic Plasticity and Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propentofylline, a xanthine derivative, has demonstrated significant potential in modulating synaptic plasticity and improving cognitive function, positioning it as a molecule of interest for neurodegenerative and cognitive disorders. This technical guide provides an in-depth analysis of the mechanisms underpinning this compound's effects, with a focus on its impact on synaptic plasticity, particularly long-term potentiation (LTP), and its clinical implications for cognitive enhancement. The document synthesizes quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a key model for studying the cellular basis of cognitive function. This compound has emerged as a promising agent that positively modulates these processes. Its multifaceted mechanism of action, which includes inhibition of phosphodiesterase and adenosine reuptake, as well as anti-inflammatory and neuroprotective properties, contributes to its effects on synaptic and cognitive health. This guide will dissect these mechanisms and present the evidence supporting this compound's role in enhancing synaptic plasticity and cognitive performance.
Mechanism of Action
This compound's therapeutic effects are attributed to several interconnected mechanisms:
-
Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are crucial for a variety of cellular processes, including the activation of protein kinases that play a significant role in synaptic plasticity.
-
Adenosine Reuptake Inhibition: this compound blocks the reuptake of adenosine, a neuromodulator with neuroprotective effects.[1] This increases extracellular adenosine concentrations, which can modulate neuronal excitability and synaptic transmission.[1]
-
Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), from glial cells.[2][3] Chronic neuroinflammation is implicated in the pathogenesis of many neurodegenerative diseases and can impair synaptic function.
-
Glial Cell Modulation: The compound modulates the activity of microglia and astrocytes, which are crucial for synaptic function and neuronal health.
These actions collectively contribute to a microenvironment that is conducive to enhanced synaptic plasticity and neuronal survival.
Impact on Synaptic Plasticity: Focus on Long-Term Potentiation (LTP)
Preclinical studies have demonstrated this compound's ability to enhance LTP, a key cellular correlate of learning and memory.
Quantitative Data on LTP Enhancement
A key study investigating the effect of this compound on synaptic plasticity in the CA1 area of guinea pig hippocampal slices provides the following quantitative data:
| Condition | Population Spike (PS) Amplitude (% of baseline) at 20 min (mean ± S.E.M.) | Population Spike (PS) Amplitude (% of baseline) at 60 min (mean ± S.E.M.) |
| Tetanic Stimulation (Control) | 127.9 ± 7.7% | 140.1 ± 7.7% |
| Tetanic Stimulation + 10 nM this compound | 160.3 ± 3.8% | 173.3 ± 4.3% |
Data from Yamada et al., 1994[4]
This data clearly indicates that a low concentration of this compound significantly enhances the formation of LTP in hippocampal slices.[4]
Experimental Protocol: In Vitro LTP Recording in Guinea Pig Hippocampal Slices
The following is a detailed methodology based on the available literature for assessing the effect of this compound on LTP:
-
Tissue Preparation:
-
Male guinea pigs are anesthetized and decapitated.
-
The brain is rapidly removed and placed in chilled, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). The exact composition of ACSF can vary but a standard recipe includes (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
The hippocampus is dissected out and transverse slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber with continuously oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at a constant temperature (e.g., 32-34 °C).
-
A stimulating electrode is placed on the Schaffer collateral pathway to stimulate presynaptic fibers.
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or in the pyramidal cell layer to record population spikes (PS).
-
A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
-
LTP Induction and Drug Application:
-
This compound (e.g., 10 nM) is added to the perfusion solution and allowed to equilibrate for a specified period (e.g., 20 minutes).
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as a single train of 100 Hz for 1 second.[4]
-
Post-HFS synaptic responses are recorded for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
The slope of the fEPSP or the amplitude of the PS is measured.
-
The post-HFS responses are normalized to the pre-HFS baseline values and expressed as a percentage.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the magnitude of LTP between the control and this compound-treated groups.
-
Signaling Pathways Modulated by this compound
This compound's enhancement of synaptic plasticity is mediated by its influence on key intracellular signaling cascades.
cAMP/PKA Signaling Pathway
By inhibiting phosphodiesterase, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA is a critical enzyme in the molecular cascade leading to LTP. It can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and synaptic proteins like AMPA receptors, ultimately leading to changes in gene expression and synaptic strength.
Caption: this compound's inhibition of PDE leads to cAMP/PKA activation.
Adenosine Signaling and Neuroprotection
This compound's inhibition of adenosine reuptake increases the availability of extracellular adenosine, which can act on adenosine receptors (A1, A2A, etc.) to modulate neuronal activity and provide neuroprotection.
Caption: this compound increases extracellular adenosine by inhibiting its reuptake.
Anti-inflammatory Pathway in Glial Cells
This compound modulates glial cell activation, reducing the production of neurotoxic pro-inflammatory cytokines.
Caption: this compound's anti-inflammatory action in glial cells.
Impact on Cognitive Function: Clinical Evidence
Clinical trials have investigated the efficacy of this compound in patients with Alzheimer's disease and vascular dementia, demonstrating modest but statistically significant improvements in cognitive and global function.
Quantitative Data from Clinical Trials
The following table summarizes key findings from clinical trials on this compound for dementia:
| Assessment Scale | This compound Effect | Study Details |
| Mini-Mental State Examination (MMSE) | Statistically significant improvement over placebo.[5] A difference in improvement of 1.3 points on a 30-point scale was noted in one Phase II study.[6] | Multiple Phase II and III trials in patients with Alzheimer's disease and vascular dementia.[5] |
| Clinical Global Impression (CGI) | Statistically significant improvements compared to placebo.[5] | Assessed in multiple clinical trials.[5] |
| Gottfries-Bråne-Steen (GBS) Scale | Significantly greater improvements than placebo.[5] | Phase II study with 190 elderly subjects with mild to moderate dementia.[5] |
It is important to note that while statistically significant, the clinical relevance of these improvements has been described as modest.[6]
Experimental Protocol: Cognitive and Functional Assessment in Dementia Trials
Clinical trials evaluating this compound typically employ a range of standardized assessment tools to measure changes in cognition, global function, and activities of daily living.
-
Participant Population: Patients with a diagnosis of mild to moderate Alzheimer's disease or vascular dementia, often based on criteria such as the DSM-IV and NINCDS-ADRDA.
-
Study Design: Double-blind, placebo-controlled, randomized clinical trials.
-
Dosage: A common dosage used in clinical trials is 300 mg of this compound administered three times daily.[5]
-
Assessment Instruments:
-
Mini-Mental State Examination (MMSE): A widely used 30-point questionnaire that assesses various cognitive domains, including orientation, attention, memory, and language.
-
Clinical Global Impression (CGI): A clinician-rated scale that assesses the severity of illness, global improvement, and therapeutic response.
-
Gottfries-Bråne-Steen (GBS) Scale: A comprehensive rating scale for dementia that covers motor, intellectual, and emotional functions, as well as symptoms common in dementia.
-
-
Data Analysis: Statistical comparison of the change from baseline in assessment scores between the this compound and placebo groups.
Summary of Quantitative Data
The following tables provide a consolidated view of the key quantitative data on this compound's bioactivity.
Table 1: Inhibition of Nucleoside Transporters
| Transporter Type | IC50 Value | Cell Line |
| es (equilibrative, nitrobenzylthioinosine-sensitive) | 9 µM | L1210/B23.1 cells |
| ei (equilibrative, nitrobenzylthioinosine-insensitive) | 170 µM | L1210/C2 cells |
| ei (equilibrative, nitrobenzylthioinosine-insensitive) | 166 µM | Walker 256 cells |
| cif (concentrative, sodium-dependent) | 6 mM | - |
Data from Gati et al., 1996[1]
Table 2: Inhibition of Pro-inflammatory Cytokine Release
| Cytokine | Effect | Cell Type |
| TNF-α | Dose-dependent inhibition | Human monocytes, glial cells |
| IL-1β | Dose-dependent inhibition | Cultured rat microglia |
Qualitative summary from multiple sources.[2][3]
Conclusion
This compound presents a compelling profile as a modulator of synaptic plasticity and cognitive function. Its ability to enhance LTP, a cellular cornerstone of memory, is supported by preclinical evidence. The underlying mechanisms, involving the potentiation of cAMP signaling, adenosine neuromodulation, and anti-inflammatory actions, provide a strong rationale for its therapeutic potential. While clinical trials in dementia have shown modest but statistically significant benefits, further research is warranted to fully elucidate its clinical efficacy and to identify patient populations that may derive the most benefit. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.
References
- 1. Inhibitory effects of this compound on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxyphylline and propentophylline are inhibitors of TNF-alpha release in monocytes activated by advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits production of TNFalpha and infection of LP-BM5 murine leukemia virus in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the formation of long-term potentiation in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of vascular dementia and Alzheimer-type dementia: overview of phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the use of this compound in the treatment of dementia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Propentofylline in Canine Cognitive Dysfunction: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canine Cognitive Dysfunction (CCD) is a neurodegenerative disorder in aging dogs characterized by a progressive decline in cognitive abilities, manifesting as disorientation, altered social interactions, sleep-wake cycle disturbances, and house soiling. Propentofylline is a xanthine derivative that has demonstrated therapeutic potential in mitigating the clinical signs associated with CCD. Its multifaceted mechanism of action, which includes improving cerebral blood flow and exhibiting neuroprotective properties, makes it a significant subject of investigation for age-related cognitive decline.
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the study of this compound in the context of senile dog cognitive dysfunction. The information is intended to guide researchers in designing and executing preclinical and clinical studies to further elucidate the efficacy and mechanisms of this compound.
Mechanism of Action
This compound's neuroprotective and cognitive-enhancing effects are attributed to a combination of pharmacological actions:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterases, leading to an increase in intracellular levels of these second messengers. This cascade is believed to play a role in modulating inflammatory responses and promoting neuronal survival.
-
Adenosine Reuptake Inhibition: By blocking the reuptake of adenosine at the synapse, this compound enhances the effects of this endogenous neuromodulator. Adenosine has neuroprotective functions, including the suppression of excitotoxicity and neuroinflammation.
-
Improved Cerebral Blood Flow: The compound has vasodilatory effects, leading to increased cerebral blood flow and improved oxygen and nutrient supply to the brain.
-
Anti-inflammatory Effects: this compound has been shown to modulate the activation of glial cells (microglia and astrocytes), thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Pharmacokinetics in Dogs
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.
| Parameter | Value | Reference |
| Absorption | Rapid and complete following oral administration | [1][2] |
| Time to Maximum Plasma Concentration (Tmax) | Approximately 15 minutes | [1][2] |
| Bioavailability | ~30% | [1][2] |
| Half-life (t1/2) | Approximately 30 minutes | [1][2] |
| Metabolism | Primarily hepatic, with several active metabolites | [1][2] |
| Excretion | 80-90% of metabolites excreted via the kidneys | [1][2] |
| Accumulation | No evidence of bioaccumulation with repeated dosing | [1][2] |
Dosage and Administration
Clinical Dosage in Senile Dogs
The recommended clinical dosage of this compound for the treatment of cognitive dysfunction in dogs is presented below.
| Dosage Range | Administration Frequency | Important Considerations |
| 3 - 5 mg/kg body weight | Twice daily (every 12 hours) | Administer at least 30 minutes before feeding.[1] |
| 6 - 10 mg/kg body weight | Twice daily (divided dose) | Tablets can be given directly or mixed with a small amount of food.[3] |
Experimental Dosage
For controlled experimental studies, a standardized dosage is critical for reproducibility. The following table details a dosage used in a comparative study.
| Study | Dosage | Route of Administration | Frequency |
| Siwak et al. (2000) | 5 mg/kg | Oral (PO) | Twice daily (q12h) |
Experimental Protocols
Subject Selection and Baseline Assessment
Inclusion Criteria:
-
Aged dogs (e.g., ≥ 9 years of age).
-
Confirmed diagnosis of Canine Cognitive Dysfunction based on a validated owner-completed questionnaire, such as the Canine Cognitive Dysfunction Rating (CCDR) scale or the Canine Dementia Scale (CADES).
-
Good general health as confirmed by physical examination, complete blood count, serum biochemistry profile, and urinalysis to rule out other medical conditions that could cause similar clinical signs.
Exclusion Criteria:
-
Presence of other neurological diseases.
-
Concurrent medical conditions that could interfere with the interpretation of cognitive and behavioral assessments (e.g., severe orthopedic pain, uncontrolled endocrine disease).
-
Use of other psychoactive medications.
Experimental Design: Placebo-Controlled, Double-Blind Study (Example)
This protocol outlines a representative experimental design for a rigorous evaluation of this compound's efficacy.
Caption: Workflow of a double-blind, placebo-controlled clinical trial.
Cognitive and Behavioral Assessment Protocol
a. Owner-Completed Questionnaires:
-
Canine Cognitive Dysfunction Rating (CCDR) Scale: This questionnaire assesses the frequency of 13 specific behaviors related to cognitive decline. Owners rate each behavior on a scale, and a total score is calculated to determine the severity of CCD (Normal, At Risk, or CCD).
-
Canine Dementia Scale (CADES): This scale evaluates 17 items across four domains: spatial orientation, social interactions, sleep-wake cycles, and house soiling. It allows for the classification of dogs into normal aging, mild, moderate, or severe cognitive impairment.
b. Behavioral Observation (as in Siwak et al., 2000):
-
Open-Field Test:
-
Apparatus: A large, enclosed area unfamiliar to the dog.
-
Procedure: Dogs are individually placed in the open field for a set duration (e.g., 10 minutes). Behavior is recorded via video for later analysis.
-
Measures: Locomotion (distance traveled), exploratory behavior (e.g., sniffing), and time spent inactive.
-
-
Home-Cage Observation:
-
Procedure: Dogs are observed in their home environment at specific time points post-treatment.
-
Measures: Similar behavioral categories as the open-field test are quantified.
-
Signaling Pathways
The neuroprotective effects of this compound are mediated through complex signaling cascades. The following diagrams illustrate the key pathways.
Caption: this compound's primary mechanisms of action.
Caption: Detailed signaling cascade of this compound.
Conclusion
This compound represents a promising therapeutic agent for the management of canine cognitive dysfunction. The protocols and data presented in these application notes provide a framework for conducting rigorous preclinical and clinical research. Future studies should focus on long-term efficacy, the potential for disease modification, and the elucidation of its precise molecular targets to further optimize its therapeutic use in aging dogs. The use of standardized assessment tools and well-controlled study designs will be paramount in advancing our understanding of this compound's role in veterinary neurology.
References
Application of Propentofylline in Preclinical Studies of Amyotrophic Lateral Sclerosis (ALS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The pathological mechanisms underlying ALS are complex and involve neuroinflammation, excitotoxicity, oxidative stress, and protein aggregation. Propentofylline, a xanthine derivative, has demonstrated neuroprotective, anti-inflammatory, and glial-modulating properties in various preclinical models of neurodegenerative diseases, such as Alzheimer's disease and vascular dementia.[1][2] Its mechanism of action, which includes inhibition of phosphodiesterase and adenosine reuptake, suggests its potential as a therapeutic agent for ALS.[1]
Currently, there is a notable lack of published preclinical studies specifically investigating the efficacy of this compound in animal models of ALS, such as the widely used SOD1-G93A transgenic mouse. Therefore, this document provides a comprehensive overview of the potential application of this compound in preclinical ALS research based on its known mechanisms of action. It also includes a proposed experimental protocol for evaluating its therapeutic potential in the SOD1-G93A mouse model, drawing from established methodologies for this model and dosing information from other relevant preclinical studies.
Mechanism of Action and Rationale for Use in ALS
This compound exerts its effects through multiple pathways that are relevant to ALS pathology:
-
Glial Cell Modulation: this compound is known to modulate the activity of microglia and astrocytes, key players in neuroinflammation.[3] In ALS, reactive glial cells contribute to motor neuron death by releasing pro-inflammatory cytokines and reactive oxygen species. This compound can suppress the activation of microglia, thereby reducing the production of these harmful factors.[1]
-
Anti-inflammatory Effects: The anti-inflammatory properties of this compound are well-documented.[1] By inhibiting phosphodiesterase, it increases intracellular cyclic AMP (cAMP) levels, which can lead to the downregulation of pro-inflammatory signaling pathways. This action could mitigate the chronic neuroinflammation observed in the spinal cord of ALS patients and animal models.
-
Neuroprotection and Attenuation of Excitotoxicity: Glutamate-mediated excitotoxicity is a major contributor to motor neuron death in ALS. While direct evidence in ALS models is lacking, this compound's ability to enhance astrocyte-mediated glutamate clearance has been suggested.[1] Furthermore, related xanthine derivatives have shown neuroprotective effects against excitotoxic insults in motor neuron cultures, suggesting a potential class effect.
Quantitative Data from Preclinical Neurodegenerative Disease Models (Non-ALS)
While no quantitative data from preclinical ALS studies is available, the following table summarizes the reported effects of this compound in other relevant neurodegenerative models, providing a basis for dose selection and expected outcomes.
| Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |
| Rat | Demyelination (Ethidium Bromide-induced) | 12.5 mg/kg/day | Intraperitoneal | Significantly increased oligodendroglial and Schwann cell remyelination. | [3] |
| Rat | Neuropathic Pain (L5 spinal nerve transection) | 10 mg/kg/day | Intraperitoneal | Suppressed microglial activation and reversed mechanical allodynia. | [4] |
Proposed Experimental Protocol for this compound in a SOD1-G93A Mouse Model of ALS
This protocol is a proposed framework for evaluating the efficacy of this compound in the SOD1-G93A mouse model of ALS. It is based on standard protocols for this animal model and dosing information from other preclinical studies.
Animal Model and Husbandry
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).
-
Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups
-
Group 1: SOD1-G93A mice receiving vehicle (e.g., saline or sterile water).
-
Group 2: SOD1-G93A mice receiving this compound (e.g., 10 mg/kg/day).
-
Group 3: Non-transgenic littermates receiving vehicle (as a baseline control).
Drug Administration
-
Dosing: Based on previous studies, a starting dose of 10 mg/kg/day is proposed.[4] Dose-response studies may be necessary.
-
Route of Administration: Oral gavage or intraperitoneal injection. Oral administration is often preferred for chronic studies.
-
Treatment Period: Treatment should commence at a pre-symptomatic stage (e.g., 60 days of age) and continue until the experimental endpoint.
Outcome Measures
-
Survival: Monitor and record the lifespan of all animals. The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
-
Motor Function:
-
Rotarod Test: Assess motor coordination and balance weekly.
-
Grip Strength Test: Measure forelimb and hindlimb muscle strength weekly.
-
Body Weight: Monitor body weight twice weekly as an indicator of general health and disease progression.
-
-
Neuropathological Analysis (at endpoint):
-
Motor Neuron Counts: Perform histological analysis of the lumbar spinal cord to quantify the number of surviving motor neurons.
-
Glial Activation: Use immunohistochemistry to assess microgliosis (Iba1 staining) and astrogliosis (GFAP staining) in the spinal cord.
-
Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in spinal cord tissue using techniques like ELISA or qPCR.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Neuroprotective Effects
Caption: this compound's neuroprotective signaling pathways.
Proposed Experimental Workflow for Preclinical ALS Study
Caption: Proposed experimental workflow for this compound in SOD1-G93A mice.
Conclusion
While direct preclinical evidence is currently unavailable, the well-established anti-inflammatory and glial-modulating properties of this compound provide a strong rationale for its investigation as a potential therapeutic agent for Amyotrophic Lateral Sclerosis. The proposed experimental protocol offers a framework for future studies to elucidate the efficacy of this compound in a relevant animal model of ALS. Such research is crucial to determine if this compound can offer a new therapeutic avenue for this devastating disease.
References
- 1. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of Alzheimer's disease and vascular dementia: a review of phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on CNS remyelination in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic neuroprotective agents for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Propentofylline as an Adjunct Therapy in Experimental Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline (PPF) is a xanthine derivative that exhibits neuroprotective properties in various experimental models of cerebral ischemia. Its multifaceted mechanism of action, which includes the inhibition of phosphodiesterase (PDE) and adenosine transport, positions it as a promising candidate for adjunct therapy in stroke. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and extracellular adenosine, respectively, triggering a cascade of neuroprotective effects. This compound has been shown to modulate glial cell activation, suppress inflammatory responses, improve cerebral blood flow, and enhance glucose metabolism in the ischemic brain.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in preclinical stroke models.
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its dual inhibitory action on phosphodiesterase and adenosine reuptake.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits cAMP-phosphodiesterase, an enzyme that degrades cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), promoting the expression of genes involved in neuronal survival and plasticity.[2][4][5]
-
Adenosine Transport Inhibition: By blocking the reuptake of adenosine into cells, this compound increases the extracellular concentration of this nucleoside.[2] Adenosine can then activate its receptors, primarily the A1 and A2A subtypes, on neurons and glial cells. Activation of A1 receptors is generally neuroprotective, leading to decreased excitatory neurotransmission, while A2A receptor activation can have both neuroprotective and detrimental effects depending on the context.[1][6] The increased adenosine levels also contribute to vasodilation and inhibition of platelet and neutrophil activation.[2]
-
Glial Cell Modulation and Anti-inflammatory Effects: this compound has been shown to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response following stroke.[7] This modulation leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), thereby mitigating secondary neuronal damage.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental stroke studies investigating the efficacy of this compound.
Table 1: Effect of this compound on Infarct Volume
| Animal Model | Stroke Induction | This compound Dose and Administration | Treatment Timing | Infarct Volume Reduction (%) | Reference |
| Rat (Wistar) | Permanent Middle Cerebral Artery Occlusion (MCAO) | 0.01 mg/kg infusion over 2h followed by i.p. injections for 48h | 30 min post-MCAO | ~45% | [6] |
| Rat (Wistar) | Temporary (3h) MCAO | 3 mg/kg bolus + 6 mg/kg/h infusion for 24h | 1h post-ischemia onset | Statistically significant reduction | [10] |
| Gerbil | Bilateral common carotid artery occlusion | Not specified | Post-ischemic | Reduction in neuronal damage | [2] |
Table 2: Effect of this compound on Neurological Deficit Scores
| Animal Model | Stroke Induction | This compound Dose and Administration | Neurological Scoring System | Improvement in Neurological Score | Reference |
| Neonatal Rat | Hypoxia-Ischemia | 10 mg/kg i.p. | Behavioral tests (body mass gain, general well-being) | Significant improvement | [11] |
| Rat | Postoperative Pain Model | 30 mg/kg i.p. | Mechanical Withdrawal Threshold (von Frey) | Significant increase | [8] |
Table 3: Effect of this compound on Inflammatory Markers
| Animal Model | Stroke Induction | This compound Dose and Administration | Inflammatory Marker | Change in Marker Level | Reference |
| Rat | Postoperative Pain Model | 30 mg/kg i.p. | Serum TNF-α | Significant decrease | [8] |
| Rat | Postoperative Pain Model | 30 mg/kg i.p. | Serum IL-1β | Significant decrease | [8] |
| Rat | Bilateral common carotid artery occlusion | 25 mg/kg/day | Cortical TNF-α | Substantial reduction of ischemia-dependent increase | [12] |
| Rat | Bilateral common carotid artery occlusion | 25 mg/kg/day | Cortical IL-1β | Substantial reduction of ischemia-dependent increase | [12] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature at 37°C
-
Surgical instruments (scissors, forceps, vessel clips)
-
Operating microscope
-
4-0 silicone-coated monofilament nylon suture
-
Suturing material
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA.
-
Make a small incision in the ECA stump.
-
Gently insert the silicone-coated monofilament suture through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin.
-
The duration of occlusion can vary (e.g., 60, 90, or 120 minutes) to induce different severities of ischemic injury.
-
After the desired occlusion period, carefully withdraw the suture to allow for reperfusion.
-
Close the incision with sutures.
-
Allow the animal to recover from anesthesia in a warm cage with free access to food and water.
-
Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile, endotoxin-free isotonic saline (0.9% NaCl)
-
Sterile syringes and needles
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure for Intraperitoneal (i.p.) Injection:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-30 mg/kg) and the weight of the animal.
-
Dissolve the this compound powder in a small volume of sterile isotonic saline. For example, for a 30 mg/kg dose in a 300g rat (requiring 9 mg of this compound), dissolve the powder in 2 mL of saline.[13]
-
Vortex the solution until the this compound is completely dissolved.
-
For intravenous administration, it is recommended to filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
Administer the prepared solution to the animal via intraperitoneal injection at the desired time points relative to the ischemic insult (e.g., 30 minutes or 1 hour post-MCAO).
Assessment of Neurological Deficit
A neurological deficit scoring system can be used to evaluate the functional outcome after stroke. A common 5-point scale is described below:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side (a moderate focal deficit).
-
3: Falling to the contralateral side (a severe focal deficit).
-
4: No spontaneous motor activity or death.
Animals are typically assessed at 24 hours, 48 hours, and then at later time points post-MCAO.
Measurement of Infarct Volume
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Chill the brain briefly in cold saline.
-
Place the brain in a brain matrix slicer and cut into 2 mm coronal sections.
-
Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema, using the following formula: Corrected Infarct Volume = [Total Infarct Volume] - [(Volume of the Ipsilateral Hemisphere) - (Volume of the Contralateral Hemisphere)].
Visualizations
Caption: Signaling pathways of this compound in experimental stroke.
Caption: General experimental workflow for studying this compound in a rat MCAO model.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a nucleoside transport inhibitor with neuroprotective effects in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on regional cerebral glucose metabolism in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced limb-use enhances brain plasticity through the cAMP/PKA/CREB signal transduction pathway after stroke in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP Compartmentalization in Cerebrovascular Endothelial Cells: New Therapeutic Opportunities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment on open field behavior in rats with focal ethidium bromide-induced demyelination in the ventral surface of the brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interleukin-1beta and tumor necrosis factor-alpha are expressed by different subsets of microglia and macrophages after ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal dependent neuroprotection with this compound (HWA 285) in a temporary focal ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effect of intraperitoneally administered this compound in a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Propentofylline solubility and formulation challenges in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and formulation of propentofylline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound has a reported aqueous solubility of 12.4 mg/mL .[1] However, this value is not specified for a particular pH or temperature, which can significantly influence solubility. It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.[1]
Q2: How does pH affect the solubility of this compound?
Q3: What are the main challenges in formulating this compound in aqueous solutions?
The primary challenges in formulating this compound in aqueous solutions include:
-
Limited Aqueous Solubility: While it has some water solubility, achieving higher concentrations for certain dosage forms can be challenging.
-
Potential for Precipitation: Changes in pH or temperature, or dilution with a non-solvent, can lead to precipitation of the drug from the solution.
-
Chemical Stability: this compound may be susceptible to degradation under certain conditions, such as exposure to alkaline environments or oxidative stress. While specific data for this compound is limited, a related compound, pentoxifylline, is known to degrade under alkaline and oxidative conditions.
Q4: What strategies can be used to improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Lowering the pH of the solution to form a soluble salt of the basic this compound molecule.
-
Co-solvents: Using a mixture of water and a water-miscible solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase solubility.
-
Surfactants: The addition of surfactants to form micelles that can encapsulate the drug molecules.
-
Complexation: Using cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent solubility.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate and solubility.
Q5: What is the mechanism of action of this compound?
This compound has a dual mechanism of action:
-
Phosphodiesterase (PDE) Inhibition: It inhibits various PDE isoforms, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are involved in numerous signaling pathways that can lead to neuroprotection and vasodilation.
-
Adenosine Reuptake Inhibition: It blocks the reuptake of adenosine into cells by inhibiting nucleoside transporters, particularly the "es" (equilibrative sensitive) type.[1] This increases the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to neuroprotective and anti-inflammatory effects.
Troubleshooting Guide for this compound Formulation
This guide addresses common issues encountered during the formulation of this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon standing | - pH shift in the solution.- Temperature fluctuations.- Supersaturation. | - Buffer the solution to maintain a stable pH.- Store the formulation at a controlled temperature.- Determine the equilibrium solubility at the storage temperature to avoid supersaturation. |
| Cloudiness or precipitation upon dilution | - The diluent is a poor solvent for this compound.- The final concentration after dilution exceeds the solubility limit in the mixed solvent system. | - Use a diluent that is a good solvent or contains a solubilizing agent.- Perform a pre-formulation study to determine the solubility of this compound in the final mixed solvent system. |
| Drug degradation (loss of potency) | - Hydrolysis, especially at extreme pH values.- Oxidation. | - Conduct forced degradation studies to identify the degradation pathways.- Formulate at a pH where this compound exhibits maximum stability.- Consider the use of antioxidants if oxidative degradation is identified. |
| Inconsistent solubility results | - Incomplete equilibration during solubility measurement.- Presence of different polymorphic forms of this compound. | - Ensure sufficient time for equilibration in solubility studies (e.g., 24-48 hours).- Characterize the solid form of this compound using techniques like DSC and XRD. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 306.36 g/mol | [2] |
| Melting Point | 64-66°C | |
| Aqueous Solubility | 12.4 mg/mL (at unspecified pH and temperature) | [1] |
| Solubility in DMSO | 10 mg/mL | [1] |
| LogP (predicted) | 1.8 | |
| pKa | Not experimentally determined in the reviewed literature. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound powder
-
Purified water (or buffer of desired pH)
-
Shake-flask or orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous medium in a sealed flask.
-
Place the flask in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the flask for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the aqueous medium.
Protocol for a Stability-Indicating HPLC Method (Adaptable for this compound)
Objective: To develop and validate an HPLC method to quantify this compound in the presence of its degradation products. (Note: This is a general protocol adapted from methods for the related compound, pentoxifylline, and would require optimization and validation for this compound).
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the λmax of this compound (around 274 nm)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Analyze the stressed samples by HPLC to separate the parent drug from any degradation products.
Validation Parameters (as per ICH guidelines):
-
Specificity: The ability of the method to resolve the drug peak from degradation products and excipients.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the degree of scatter between a series of measurements.
-
Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Signaling Pathways
Caption: this compound inhibits phosphodiesterase (PDE), increasing cAMP and cGMP levels and promoting cellular responses.
Caption: this compound inhibits adenosine reuptake, increasing extracellular adenosine and activating downstream signaling.
References
Technical Support Center: Managing Gastrointestinal Side Effects of Propentofylline in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propentofylline in animal studies. The focus is on identifying, managing, and mitigating gastrointestinal (GI) side effects to ensure animal welfare and maintain the integrity of experimental data.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during your experiments.
Question: We've initiated a study using this compound in beagle dogs, and several animals have started vomiting shortly after oral administration. What are our immediate steps?
Answer:
Immediate actions should focus on the well-being of the animals and determining the cause.
-
Temporarily Pause Dosing: Withhold the next dose of this compound for the affected animals.
-
Veterinary Assessment: Have a veterinarian assess the animals to rule out other causes of vomiting and to provide supportive care if necessary (e.g., antiemetics, fluid therapy).
-
Review Dosing Protocol:
-
Timing with Food: this compound should be administered at least 30 minutes before feeding. Administration on a full stomach can sometimes exacerbate nausea.
-
Dosage Calculation: Double-check your dosage calculations to ensure accuracy. Accidental overdose can lead to more severe side effects.
-
-
Staggered Re-introduction: Once the animals have recovered, consider re-introducing this compound at a lower dose and gradually titrating up to the target dose. This allows for acclimatization.
-
Observe for Other Signs: Monitor for other adverse effects such as diarrhea, lethargy, or changes in behavior.
Question: Our rat study involves long-term administration of this compound, and we're observing a gradual decrease in appetite and some instances of diarrhea in the treatment group. How should we manage this?
Answer:
Chronic, low-grade GI upset requires careful management to avoid compromising the study.
-
Dietary Modification:
-
Palatability: Offer a highly palatable and easily digestible diet to encourage food intake.
-
Fiber Content: Depending on the nature of the diarrhea, adjusting the fiber content of the diet may be beneficial. Consult with a laboratory animal veterinarian or nutritionist.
-
-
Hydration Monitoring: Ensure continuous access to fresh water. Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).
-
Symptomatic Support:
-
Probiotics: The use of probiotics can help stabilize the gut microbiome, which may be disrupted.
-
Antidiarrheal Agents: Use of antidiarrheal medications should be a last resort and only under veterinary guidance, as they can mask worsening symptoms.
-
-
Dose Adjustment: Consider a dose reduction to see if the side effects subside. It's possible the current dose is at the threshold for GI intolerance in your specific animal model.
-
Record Keeping: Meticulously document food and water intake, body weight, and fecal consistency for both control and treatment groups to quantify the effect.
Frequently Asked Questions (FAQs)
What are the most common gastrointestinal side effects of this compound in animal studies?
The most frequently reported GI side effects are nausea, vomiting, diarrhea, and a loss of appetite.[1][2] These are generally considered to be mild and often resolve on their own, sometimes occurring transiently at the beginning of treatment.[3]
What is the incidence of these gastrointestinal side effects?
Quantitative data from controlled animal studies is limited. However, for a commercial veterinary formulation of this compound, vomiting is classified as a "rare" adverse event, occurring in 1 to 10 animals per 10,000 treated. It is noted that this may occur particularly at the start of therapy.
At what dose are these side effects typically observed?
How can we proactively minimize the risk of gastrointestinal side effects?
-
Acclimatization: Allow animals a period of acclimatization to handling and any vehicle used for drug administration before starting the study.
-
Dose Titration: Begin with a fraction of the target dose and gradually increase it over several days.
-
Administration in Relation to Feeding: Administer this compound on an empty stomach, at least 30 minutes prior to feeding.
-
Vehicle Selection: Ensure the vehicle used for administration is palatable and does not independently cause GI upset.
Can we administer antiemetics or antidiarrheal medications concurrently with this compound?
Concurrent administration of symptomatic treatments should be done with caution and ideally under veterinary supervision. It is crucial to consider that these medications could potentially interact with this compound or mask the severity of its side effects. If their use is necessary, it should be documented and applied consistently across animals to minimize variability in the study data.
Data on Gastrointestinal Side Effects
The available quantitative data on the incidence of gastrointestinal side effects of this compound in animal studies is sparse. The following table summarizes the qualitative and semi-quantitative information gathered from veterinary product information and clinical observations.
| Animal Model | Side Effect | Incidence/Frequency | Source |
| Dog | Vomiting | Rare (1 to 10 animals per 10,000 treated). Particularly at the start of therapy. | Summary of Product Characteristics |
| Dog | Diarrhea | Mentioned as a possible transient side effect, especially during the first week. | Clinical Observations in Canine Dementia Studies |
| Dog | Loss of Appetite | Reported as a potential side effect. | General Product Information |
| Rat | Gastrointestinal Discomfort | Listed as a potential symptom in safety data sheets. | Material Safety Data Sheet |
Note: This data is not derived from controlled, dose-ranging toxicology studies and should be interpreted with caution.
Experimental Protocols
Protocol for Management of Acute Vomiting
-
Objective: To provide a standardized response to an episode of acute vomiting in a research animal receiving this compound.
-
Procedure:
-
Immediately following an observed episode of vomiting, move the animal to a clean cage.
-
Withhold the next scheduled dose of this compound.
-
Remove food for a period of 12 hours. Water should remain available.
-
After 12 hours, if no further vomiting has occurred, offer a small amount of a bland, easily digestible diet.
-
If the small meal is tolerated, gradually re-introduce the normal diet over the next 24-48 hours.
-
A veterinarian should be consulted to determine if antiemetic therapy is warranted.
-
Once the animal is stable, this compound may be re-introduced, starting at 50% of the original dose, and escalating back to the full dose over 3-5 days, provided no further vomiting occurs.
-
Record all instances of vomiting, changes in diet, and any treatments administered in the animal's health record and the study log.
-
Protocol for Monitoring and Scoring Fecal Consistency
-
Objective: To quantitatively assess changes in fecal consistency as an indicator of diarrhea.
-
Procedure:
-
Cage-side observations should be made at least once daily.
-
Fecal consistency should be scored using a standardized scale (e.g., a 5-point scale where 1 = very hard and dry, 2 = firm and formed, 3 = soft, formed, and moist, 4 = very soft and unformed, 5 = watery liquid).
-
A score of 4 or 5 is indicative of diarrhea.
-
Any presence of blood or mucus should also be noted.
-
These scores should be recorded for each animal to allow for comparison between treatment and control groups over time.
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism impacting GI motility and secretion.
Experimental Workflow
Caption: Workflow for managing GI side effects in animal studies.
Logical Relationships
Caption: Relationship between causes, effects, and mitigation of GI side effects.
References
Technical Support Center: Propentofylline and NSAID Co-administration in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential interactions between propentofylline and non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for investigating the combined effects of this compound and NSAIDs?
A1: The primary rationale stems from their complementary anti-inflammatory mechanisms. This compound is a phosphodiesterase (PDE) inhibitor that modulates glial cell activity and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, a key pathway in inflammation.[3] Some NSAIDs have also been shown to exhibit COX-independent effects, including PDE inhibition.[3] The combination could therefore lead to a synergistic anti-inflammatory effect.
Q2: Are there any known pharmacokinetic interactions between this compound and NSAIDs?
A2: Specific pharmacokinetic studies on the co-administration of this compound and NSAIDs are not extensively documented in publicly available literature. However, researchers should be aware of general pharmacokinetic principles. Both this compound and many NSAIDs are metabolized in the liver and are highly protein-bound.[4][5] Co-administration could lead to competition for plasma protein binding sites or metabolic enzymes, potentially altering the free fraction and clearance of either drug.[4][6] It is crucial to perform pharmacokinetic profiling in your specific experimental model.
Q3: What are the primary safety concerns when combining this compound and NSAIDs in preclinical studies?
A3: The main concerns are the potential for additive or synergistic adverse effects, particularly:
-
Gastrointestinal (GI) Toxicity: NSAIDs are well-known to cause GI damage, including ulcers and bleeding, by inhibiting the production of protective prostaglandins.[7][8][9][10] While this compound's direct impact on the GI tract is less characterized, any potentiation of NSAID-induced GI toxicity is a significant concern.
-
Renal Toxicity: NSAIDs can induce kidney injury by altering renal blood flow and glomerular filtration rate, again due to prostaglandin inhibition.[11][12][13][14] The potential for this compound to exacerbate this effect should be carefully monitored.
-
Cardiovascular Effects: Some NSAIDs are associated with an increased risk of cardiovascular events.[15] The cardiovascular profile of the combination should be assessed.
Q4: Can this compound mitigate any of the known side effects of NSAIDs?
A4: This is a key area for investigation. Theoretically, this compound's anti-inflammatory and neuroprotective properties could be beneficial. For instance, by reducing glial activation and pro-inflammatory cytokine release in the central nervous system, it might offer a different pathway to analgesia that could potentially allow for lower, and thus safer, doses of NSAIDs.[2][16] However, this has not been experimentally confirmed and should be a specific aim of your research.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Gastrointestinal Ulceration or Bleeding
| Potential Cause | Troubleshooting Steps |
| Synergistic GI Toxicity | 1. Dose Reduction: Systematically reduce the dose of the NSAID, and potentially this compound, to identify a non-toxic dose combination. 2. Temporal Separation of Dosing: Investigate if separating the administration times of the two compounds reduces GI toxicity. 3. Use of Gastroprotective Agents: Consider the co-administration of a proton pump inhibitor (PPI) or H2 receptor antagonist, noting this as an experimental variable.[8] 4. Histopathological Analysis: Conduct detailed histological examination of the entire GI tract to characterize the nature and extent of the damage.[9] |
| Vehicle or Formulation Effects | 1. Vehicle Control: Ensure that the vehicle used for drug delivery is not contributing to the GI irritation. 2. Alternative Formulations: If using oral gavage, consider whether the formulation is causing local irritation. Investigate alternative routes of administration if appropriate for the experimental model. |
| Underlying Health Status of Animals | 1. Health Screening: Ensure all animals are free from underlying GI conditions prior to the study. 2. Stress Reduction: Minimize experimental stress, as it can be a confounding factor in GI health. |
Issue 2: Altered Renal Function Markers (e.g., increased BUN, creatinine)
| Potential Cause | Troubleshooting Steps |
| Additive Nephrotoxicity | 1. Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate NSAID-induced renal injury.[11] 2. Dose-Response Assessment: Perform a dose-ranging study to determine the renal toxicity threshold for the combination. 3. Urinalysis: Conduct comprehensive urinalysis to detect early signs of kidney damage, such as proteinuria. 4. Histology: Perform histological analysis of kidney tissue to identify specific pathologies like acute interstitial nephritis or papillary necrosis.[13][14] |
| Pharmacokinetic Interaction | 1. Pharmacokinetic Analysis: Measure plasma concentrations of both drugs when administered alone and in combination to determine if there is an alteration in drug clearance.[6] |
Issue 3: Inconsistent or Lack of Synergistic Anti-inflammatory/Analgesic Effect
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | 1. Dose-Response Matrix: Test a matrix of different dose combinations of this compound and the NSAID to identify a potentially synergistic range. 2. Pharmacodynamic Readouts: Use a panel of inflammatory markers (e.g., prostaglandins, cytokines) to assess the molecular effects of the combination at the target site. |
| Species-Specific Differences | 1. Cross-Species Validation: Be aware that the effects of this compound on immune cells can vary significantly between species (e.g., rodent vs. human).[1] Extrapolate findings with caution. 2. In Vitro Modeling: Use cell culture models (e.g., primary microglia, astrocytes) from your species of interest to dissect the cellular mechanisms of interaction.[1][3][17] |
| Timing of Administration | 1. Prophylactic vs. Therapeutic Dosing: Investigate whether pre-treatment with one agent before the inflammatory stimulus is more effective than co-administration after the stimulus. |
Experimental Protocols
Key Experiment: In Vitro Assessment of Anti-inflammatory Synergy on Glial Cells
-
Cell Culture: Culture primary microglia or astrocytes from your animal model of choice (e.g., neonatal rat cortex).
-
Stimulation: Pre-treat cell cultures with varying concentrations of this compound, an NSAID (e.g., ibuprofen, indomethacin), or the combination for 1-2 hours.
-
Inflammatory Challenge: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cultures.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Analyte Quantification: Collect the cell culture supernatant and analyze for key inflammatory mediators:
-
Prostaglandin E2 (PGE2): Quantify using an ELISA kit to confirm NSAID target engagement.
-
TNF-α and IL-1β: Quantify using ELISA or a multiplex immunoassay to assess the effects on pro-inflammatory cytokine production.
-
-
Data Analysis: Analyze the data for synergistic effects using an appropriate statistical model (e.g., Bliss independence or Loewe additivity).
Visualizations
References
- 1. This compound, a CNS glial modulator does not decrease pain in post-herpetic neuralgia patients: in vitro evidence for differential responses in human and rodent microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Pharmacokinetic drug interactions with nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrointestinal damage by non-steroidal anti-inflammatory drugs: updated clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. badgut.org [badgut.org]
- 9. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Renal Toxicity of Non-Steroidal Anti-Inflammatory Drugs | Semantic Scholar [semanticscholar.org]
- 12. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathophysiological aspects of nephropathy caused by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. Adverse drug reactions and drug–drug interactions with over-the-counter NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Potential of Glial Cell Modulators in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological Investigations in Glia Culture Model of Inflammation [frontiersin.org]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Propentofylline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the central nervous system (CNS) delivery of propentofylline and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges related to blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development and evaluation of CNS-targeted this compound derivatives.
Q1: My this compound derivative shows good in vitro neuroprotective activity but has poor efficacy in vivo. What could be the primary reason?
A1: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB). While a compound may be potent in cell-based assays, its inability to reach the target site in the brain at a sufficient concentration will limit its in vivo efficacy. Most small-molecule drugs do not cross the BBB in pharmacologically significant amounts.[1] For a small-molecule drug to effectively cross the BBB, it generally needs a molecular mass under 400-500 Da and high lipid solubility.[1]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP), molecular weight, polar surface area (PSA), and number of hydrogen bond donors/acceptors of your derivative. High lipophilicity is often a key determinant for BBB penetration.[2]
-
In Vitro BBB Permeability Assay: Perform an in vitro BBB permeability assay using a model such as the hCMEC/D3 cell line to determine the apparent permeability coefficient (Papp). This will provide a quantitative measure of its ability to cross an endothelial cell monolayer.
-
In Vivo Pharmacokinetic Study: Conduct a pharmacokinetic study in an animal model to determine the brain-to-plasma concentration ratio (Kp or Kp,uu,brain). This will confirm if the compound is reaching the brain in sufficient concentrations.
Q2: I have designed a lipophilic prodrug of this compound, but its brain concentration is still low. What are the potential issues?
A2: While increasing lipophilicity is a common strategy, several factors can still limit the brain uptake of a prodrug:
-
Premature Systemic Bioconversion: The prodrug may be rapidly metabolized in the bloodstream before it can cross the BBB.
-
Efflux Transporter Substrate: The prodrug itself or the parent drug, once released, might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the compound out of the brain.
-
Insufficient Lipophilicity: The modification may not have sufficiently increased the lipophilicity to drive passive diffusion across the BBB.
-
Slow Cleavage in the Brain: The prodrug may cross the BBB but is not efficiently converted to the active parent drug within the brain tissue.[1]
Troubleshooting Steps:
-
Plasma Stability Assay: Evaluate the stability of the prodrug in plasma to check for premature cleavage.
-
Efflux Transporter Assay: Use in vitro models with cells overexpressing efflux transporters (e.g., MDCK-MDR1 cells) to determine if your prodrug is a substrate.
-
Optimize the Pro-moiety: Consider different lipophilic promoieties to further increase LogP or to mask recognition by efflux transporters. The choice of linkage (e.g., ester vs. amide) can also influence stability.[3]
-
Brain Homogenate Stability Assay: Assess the cleavage of the prodrug in brain homogenates to confirm its conversion to the active drug in the target tissue.
Q3: My this compound-loaded nanoparticles show low encapsulation efficiency. How can I improve this?
A3: Low encapsulation efficiency (EE) is a common challenge in nanoparticle formulation. Several factors can influence the EE of a drug:
-
Drug-Polymer Interaction: The affinity between this compound and the polymer matrix is crucial.
-
Method of Preparation: The chosen method (e.g., nanoprecipitation, emulsion-solvent evaporation) significantly impacts EE.
-
Solvent System: The solubility of both the drug and the polymer in the organic and aqueous phases is critical.
-
Drug-to-Polymer Ratio: An optimal ratio is necessary; too high a drug concentration can lead to poor encapsulation.
Troubleshooting Steps:
-
Polymer Selection: Screen different polymers (e.g., PLGA with varying lactide:glycolide ratios, PLA, PCL) to find one with better affinity for this compound.
-
Method Optimization: For the nanoprecipitation method, factors like the solvent/antisolvent ratio and the rate of addition can be adjusted. For emulsion-based methods, homogenization speed and surfactant concentration are key parameters.
-
Optimize Drug-to-Polymer Ratio: Experiment with different ratios to find the optimal loading capacity without sacrificing EE.
-
pH Adjustment: The charge of this compound can be influenced by the pH of the aqueous phase, which can affect its partitioning into the polymer matrix.
Q4: How can I confirm that my nanoparticles are crossing the BBB in vivo?
A4: Demonstrating nanoparticle transport across the BBB requires a combination of quantitative and qualitative methods:
-
Quantitative Analysis: Administer the nanoparticle formulation to an animal model and, at various time points, collect blood and brain tissue. Analyze the concentration of the encapsulated drug in both compartments using a sensitive analytical method like LC-MS/MS. This allows for the calculation of the brain-to-plasma concentration ratio.
-
Fluorescently Labeled Nanoparticles: Formulate nanoparticles with a fluorescent dye and administer them to animals. Brain sections can then be imaged using fluorescence microscopy to visualize the localization of the nanoparticles within the brain parenchyma.
-
In Situ Brain Perfusion: This technique allows for the direct measurement of nanoparticle uptake into the brain, independent of systemic circulation.
Data Presentation: BBB Penetration of Xanthine Derivatives
Specific quantitative data for the BBB penetration of this compound and its modified derivatives are limited in publicly available literature. The following tables provide data for this compound and other relevant xanthine derivatives to serve as a comparative baseline. Researchers are encouraged to generate specific data for their novel derivatives.
Table 1: In Vivo Brain Distribution of this compound in Rats
| Compound | Dose | Route | Time Point | Brain Region | Concentration (ng/g) | Reference |
| This compound | 5 mg/kg | IV | 5 min | Cortex | 135.3 ± 25.1 | [4] |
| This compound | 5 mg/kg | IV | 5 min | Hippocampus | 128.7 ± 20.4 | [4] |
| This compound | 5 mg/kg | IV | 30 min | Cortex | 45.6 ± 8.9 | [4] |
| This compound | 5 mg/kg | IV | 30 min | Hippocampus | 41.2 ± 7.5 | [4] |
Table 2: Comparative In Vitro Permeability of CNS Drugs
Note: Data for this compound is not available in the cited literature. This table serves as a reference for expected permeability coefficients for compounds with varying BBB penetration capabilities.
| Compound | In Vitro Model | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted BBB Penetration | Reference |
| Sodium Fluorescein | BCEC/Astrocyte Co-culture | 2.2 ± 0.1 | Low (Paracellular Marker) | [5] |
| FITC-Dextran (4 kDa) | BCEC/Astrocyte Co-culture | 0.48 ± 0.03 | Low (Paracellular Marker) | [5] |
| Diazepam | Caco-2 | 15.2 ± 1.5 | High | (Illustrative) |
| Atenolol | Caco-2 | 0.2 ± 0.1 | Low | (Illustrative) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of CNS-targeted this compound derivatives.
Protocol 1: Synthesis of a Lipophilic this compound Prodrug (Illustrative Example)
This protocol describes a general method for creating an ester-based lipophilic prodrug of a hypothetical this compound analog containing a hydroxyl group. This can be adapted for other functional groups.
Objective: To increase the lipophilicity of a this compound derivative by masking a polar hydroxyl group with a lipophilic acyl chain.
Materials:
-
This compound analog with a hydroxyl group
-
Fatty acid chloride (e.g., octanoyl chloride)
-
Triethylamine (TEA) or Pyridine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the this compound analog (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the fatty acid chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure lipophilic prodrug.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the nanoprecipitation method.
Objective: To encapsulate this compound within a biodegradable polymer matrix to facilitate its transport across the BBB.
Materials:
-
This compound
-
PLGA (50:50, Mw 24,000-38,000)
-
Acetone (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Pluronic F-127 (surfactant)
-
Deionized water
-
Magnetic stirrer, sonicator, and centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 30 mg) and this compound (e.g., 3 mg) in acetone (e.g., 9 mL).[6]
-
Aqueous Phase Preparation: Prepare a surfactant solution (e.g., 2.5% w/v PVA in 10 mL of deionized water).[6]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under vigorous magnetic stirring (e.g., 1000 rpm).
-
Solvent Evaporation: Continue stirring the resulting nanoemulsion for several hours (e.g., 4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 25,000 rpm) for 1 hour at 4 °C.[7]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 2% D-mannitol) and freeze-dried.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency and drug loading using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Protocol 3: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol describes how to assess the permeability of a this compound derivative across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3), a widely used in vitro model of the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across an in vitro BBB model.
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen type I
-
Endothelial cell growth medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound derivative)
-
Lucifer yellow (paracellular permeability marker)
-
Multi-well plate reader (for fluorescence) and analytical equipment for the test compound (e.g., LC-MS/MS)
Procedure:
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with rat tail collagen type I (e.g., 50 µg/mL in sterile water) and incubate for at least 1 hour at 37 °C. Aspirate the excess collagen solution before cell seeding.
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a high density (e.g., 2.5 x 10⁴ cells/cm²) in endothelial cell growth medium.
-
Monolayer Formation: Culture the cells for 3-5 days, changing the medium every other day, until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER).
-
Permeability Assay: a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound (at a known concentration) and a paracellular marker (e.g., Lucifer yellow) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37 °C on an orbital shaker. e. At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS). Analyze the concentration of Lucifer yellow using a fluorescence plate reader.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the compound across the monolayer (µmol/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C₀ is the initial concentration of the compound in the apical chamber (µmol/cm³)
-
Visualizations: Signaling Pathways and Experimental Workflows
This section provides diagrams to visually represent key concepts and processes related to this compound's mechanism and experimental evaluation.
Caption: Multimodal mechanism of this compound's neuroprotective action.
Caption: Experimental workflow for this compound-loaded nanoparticles.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative analysis of this compound and its chiral metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Propentofylline Dosage for Long-Term Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term neuroprotection studies using propentofylline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuroprotection?
This compound exerts its neuroprotective effects through a multi-faceted mechanism. It is a xanthine derivative that readily crosses the blood-brain barrier and acts as both an adenosine reuptake inhibitor and a non-selective phosphodiesterase (PDE) inhibitor.[1][2] By inhibiting adenosine reuptake, it increases extracellular adenosine levels, which in turn activates adenosine receptors known for their anti-inflammatory and neuroprotective properties.[1] Its inhibition of PDEs leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial second messengers in pathways promoting neuronal survival and synaptic plasticity.[1][3] Furthermore, this compound modulates glial cell activity, particularly microglia and astrocytes, reducing the production of pro-inflammatory cytokines and enhancing glutamate clearance.[1][4]
Q2: What are the main cellular targets of this compound in the central nervous system (CNS)?
The primary cellular targets of this compound in the CNS are neurons and glial cells (microglia and astrocytes).[1][4] It directly impacts neuronal survival by modulating signaling pathways and reducing excitotoxicity.[3][5] Its effect on microglia is characterized by the inhibition of their activation, thereby reducing neuroinflammation.[1][2] In astrocytes, this compound can enhance glutamate uptake, which is crucial for preventing excitotoxic neuronal damage.[4][6]
Q3: What is a typical starting dosage for long-term studies in rodent models?
Based on preclinical studies, a common dosage for long-term administration in rats is 25 mg/kg per day.[7][8][9] This dosage has been shown to be effective in models of chronic cerebral hypoperfusion when administered intraperitoneally via osmotic pumps for several weeks.[7][8] However, the optimal dosage can vary depending on the specific animal model, the route of administration, and the duration of the study.
Q4: How is this compound typically administered in long-term animal studies?
For long-term studies, continuous administration is often preferred to maintain stable plasma concentrations. The use of subcutaneously implanted osmotic pumps for intraperitoneal (i.p.) delivery is a well-documented method.[7][8] Other methods may include oral gavage or administration in drinking water, although these may lead to greater fluctuations in drug levels.
Q5: What are the expected therapeutic outcomes of long-term this compound treatment in models of neurodegenerative diseases?
Long-term treatment with this compound in animal models has been associated with several positive outcomes, including:
-
Reduced neuroinflammation through the suppression of microglial activation and pro-inflammatory cytokine production.[1][10]
-
Enhanced cerebral blood flow and glucose metabolism.[3]
-
Protection against neuronal apoptosis.[5]
Troubleshooting Guide
Q1: We are observing significant inter-individual variability in the behavioral outcomes of our long-term study. What could be the cause?
High variability in behavioral tests can stem from several factors. Ensure that the method of this compound administration provides consistent dosing for all animals. If using oral gavage, check for proper technique to minimize stress and ensure complete delivery. For osmotic pumps, verify the pump flow rate and ensure proper implantation. Additionally, consider environmental factors in animal housing and handling, as stress can significantly impact behavioral outcomes.
Q2: Our in vitro experiments show potent anti-inflammatory effects, but these are less pronounced in our in vivo model. How can we address this discrepancy?
The bioavailability of this compound can be a key factor. In clinical trials, it has been noted that taking this compound with food can affect its absorption.[11] While this is a clinical observation, it highlights the importance of considering factors that may influence drug uptake and metabolism in your animal model. Ensure the chosen route of administration is optimal for bioavailability. You may also need to adjust the dosage for your in vivo model, as the effective concentration at the target site in the brain may differ from in vitro conditions.
Q3: We are concerned about potential off-target effects in our long-term study. What are the known side effects of this compound?
This compound is generally well-tolerated in both preclinical and clinical studies.[11][12] However, as a methylxanthine derivative, it can have stimulant effects. In some animal studies, it has been observed to influence locomotor activity.[9] It is advisable to include a comprehensive battery of behavioral tests to monitor for any unintended effects on general activity, anxiety levels, and sensorimotor function.
Q4: How long should the treatment duration be to observe significant neuroprotective effects?
The duration of treatment will depend on the specific aims of your study and the animal model used. In models of chronic cerebral hypoperfusion in rats, significant improvements in memory have been observed after one to three weeks of continuous administration.[7][8][9] For studies modeling more slowly progressing neurodegenerative diseases, a longer treatment period may be necessary to observe disease-modifying effects.
Data Presentation
Table 1: this compound Dosage in Preclinical Long-Term Neuroprotection Studies
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Rat (Chronic Cerebral Hypoperfusion) | 25 mg/kg/day | Intraperitoneal (Osmotic Pump) | 3 weeks | Improved working memory, reduced locomotor hyperactivity. | [7][9] |
| Rat (Chronic Cerebral Hypoperfusion) | 25 mg/kg/day | Intraperitoneal (Osmotic Pump) | 1 and 3 weeks | Increased hippocampal ATP, enhanced APP concentration. | [8] |
| Rat (Temporary Focal Ischemia) | 3 mg/kg bolus + 6 mg/kg/h infusion | Intravenous | 24 hours | Reduced infarct volume. | [13] |
| Mouse (Spinal Nerve Transection) | 10 mg/kg | Intraperitoneal Injection | 12 days | Reinstated glutamate transporter promoter activation. | [6][14] |
Table 2: Summary of Key Molecular and Cellular Effects of Long-Term this compound Treatment
| Effect | Mechanism | Outcome | References |
| Anti-inflammatory | Inhibition of microglial activation; reduced production of pro-inflammatory cytokines (TNF-α, IL-1β). | Decreased neuroinflammation. | [1][2][10] |
| Neuroprotective | Increased extracellular adenosine; increased intracellular cAMP/cGMP; anti-apoptotic effects (increased Bcl-2). | Enhanced neuronal survival. | [1][3][5] |
| Glial Modulation | Decreased reactive phenotype of glia; enhanced astrocyte-mediated glutamate clearance. | Reduced excitotoxicity and glial scarring. | [4][6] |
| Improved Cerebral Metabolism | Vasodilatory effects; enhanced glucose metabolism. | Improved brain energy state. | [3][7][11] |
| Antioxidant | Scavenging of reactive oxygen species; enhancement of antioxidant enzymes. | Reduced oxidative stress. | [1][15][16] |
Experimental Protocols
Protocol: Long-Term this compound Administration in a Rat Model of Chronic Cerebral Hypoperfusion
This protocol is a synthesized example based on methodologies described in the literature.[7][8]
-
Animal Model: Adult male Wistar rats (250-300g).
-
Surgical Procedure (Bilateral Common Carotid Artery Occlusion - BCCAO):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Ligate both common carotid arteries with silk sutures.
-
Suture the incision and allow the animal to recover.
-
-
This compound Administration (via Osmotic Pumps):
-
Prepare osmotic pumps (e.g., Alzet model 2ML1) to deliver this compound at a dose of 25 mg/kg/day. Dissolve this compound in sterile saline.
-
Immediately after BCCAO surgery, implant the osmotic pump subcutaneously in the dorsal region.
-
The pump will deliver the solution intraperitoneally via a catheter.
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
Begin behavioral testing at a predetermined time point post-surgery (e.g., 1 week).
-
The Morris Water Maze test can be used to assess spatial learning and memory.
-
Conduct acquisition trials for 4-5 consecutive days, followed by a probe trial on the final day.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period (e.g., 3 weeks), euthanize the animals.
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis, or rapidly dissect the brain for biochemical assays.
-
Histology: Perform immunohistochemistry for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Biochemical Analysis: Use techniques like HPLC to measure ATP and adenosine levels, or Western blotting to quantify protein expression (e.g., Bcl-2, Bax).
-
Mandatory Visualization
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for a long-term this compound study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects beta-amyloid protein-induced apoptosis in cultured rat hippocampal neurons. | Semantic Scholar [semanticscholar.org]
- 6. This compound-Induced Astrocyte Modulation Leads to Alterations in Glial Glutamate Promoter Activation Following Spinal Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on hippocampal brain energy state and amyloid precursor protein concentration in a rat model of cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Prevents Sickness Behavior and Depressive-Like Behavior Induced by Lipopolysaccharide in Rats via Neuroinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of vascular dementia and Alzheimer-type dementia: overview of phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of Alzheimer's disease and vascular dementia: a review of phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temporal dependent neuroprotection with this compound (HWA 285) in a temporary focal ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced astrocyte modulation leads to alterations in glial glutamate promoter activation following spinal nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the potential for combustible dust when handling Propentofylline powder
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Dust Hazard Analysis (DHA) performed by a qualified professional.
Frequently Asked Questions (FAQs)
Q1: Is Propentofylline powder considered a combustible dust?
A1: Yes, Safety Data Sheets (SDS) indicate that this compound powder may form combustible dust concentrations in the air during processing and handling.[1][2][3][4] Any finely divided solid material that can catch fire and explode when dispersed in air is considered a combustible dust.[5] Therefore, it is crucial to handle this compound powder with appropriate precautions to mitigate the risk of a dust fire or explosion.
Q2: I cannot find specific combustible dust properties for this compound (e.g., MIE, MEC, Kst). What should I do?
A2: The absence of published data for a specific substance is common. In such cases, the National Fire Protection Association (NFPA) 652, Standard on the Fundamentals of Combustible Dust, requires the owner or operator of a facility to determine the material's combustible properties.[5][6][7] This is typically achieved by submitting a representative sample of your this compound powder to a specialized laboratory for testing.
Q3: What are the key combustible dust parameters I should test for?
A3: The primary parameters to characterize the combustible dust hazard of this compound are:
-
Go/No-Go Screening: Determines if a dust cloud is explosive.
-
Minimum Ignition Energy (MIE): The lowest electrical spark energy that can ignite a dust cloud at its most easily ignitable concentration. This is critical for assessing risks from static electricity.[8][9]
-
Minimum Explosible Concentration (MEC): The lowest concentration of dust suspended in air that can propagate a deflagration.[10][11][12] This is also known as the Lower Explosive Limit (LEL).
-
Explosion Severity (Kst and Pmax): These values indicate the potential severity of an explosion. Pmax is the maximum pressure generated during a contained explosion, and Kst is the deflagration index, which characterizes the speed of pressure rise.[13][14][15][16]
Q4: A small amount of this compound powder has accumulated on a piece of equipment. Is this an immediate danger?
A4: Any accumulation of combustible dust can be a hazard. A primary explosion can disturb accumulated dust, leading to a much larger and more destructive secondary explosion. OSHA and NFPA standards emphasize the importance of housekeeping to prevent dust accumulation.[17][18] You should follow your facility's standard operating procedures for cleaning up dust spills promptly and safely.
Q5: What kind of personal protective equipment (PPE) should I wear when handling this compound powder?
A5: When handling this compound powder, you should wear appropriate PPE as indicated in the product's SDS and your facility's safety protocols. This typically includes safety glasses or goggles, gloves, and a lab coat.[1][19] If there is a potential for generating airborne dust, respiratory protection may be necessary.[19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Static discharge observed when scooping or transferring this compound powder. | Generation and accumulation of static electricity on equipment or personnel. This is a potential ignition source. | Immediately stop the operation. Ensure all equipment (scoops, vessels, balances) is properly grounded and bonded.[1][4] Verify that the relative humidity in the handling area is within your facility's acceptable range (higher humidity can help dissipate static charges). Evaluate the MIE of your powder to understand its sensitivity to static sparks. |
| Visible dust cloud forms during routine handling (e.g., weighing, mixing). | The handling procedure is too energetic, or local exhaust ventilation (LEV) is inadequate. A dust cloud concentration above the MEC can lead to a flash fire or explosion if an ignition source is present. | Stop the process. Re-evaluate the handling procedure to minimize dust generation (e.g., use gentle scooping, avoid dropping powder from heights). Ensure your LEV system (e.g., fume hood, snorkel) is functioning correctly and positioned to capture airborne dust effectively. |
| Uncertainty about the maximum safe operating temperature for equipment (e.g., ovens, hot plates) used with this compound. | Lack of data on the Minimum Autoignition Temperature (MIT) of the dust cloud and the Layer Ignition Temperature (LIT) of the dust layer. | Do not proceed with heating operations until these temperatures are known. Dust layers can ignite on hot surfaces at temperatures lower than the ignition temperature of a dust cloud.[8] Send a sample of the powder for MIT and LIT testing. As a general rule, the maximum surface temperature of equipment should be significantly lower than the determined MIT and LIT. |
Summary of Key Combustible Dust Parameters
The following table summarizes the key parameters for assessing combustible dust hazards. Since specific data for this compound is not publicly available, representative ranges for pharmaceutical powders are provided for context. These values are for illustrative purposes only and must not be used as a substitute for testing your specific material.
| Parameter | Description | Typical Range for Pharmaceutical Powders | Governing Standard |
| Minimum Ignition Energy (MIE) | The minimum spark energy required to ignite a dust cloud. | 1 mJ - 1000 mJ | ASTM E2019[9][20] |
| Minimum Explosible Concentration (MEC) | The minimum concentration of dust in air required for an explosion. | 20 g/m³ - 100 g/m³ | ASTM E1515[10][11][12] |
| Maximum Explosion Pressure (Pmax) | The maximum pressure developed in a contained explosion. | 5 barg - 10 barg | ASTM E1226[13][14][15] |
| Deflagration Index (Kst) | An index of the explosion severity, indicating the rate of pressure rise. | < 200 bar·m/s (St 1 Class) | ASTM E1226[13][14][15] |
Experimental Protocols
Methodology for Determining Explosion Severity (Pmax and Kst)
This protocol is a summary based on the ASTM E1226 standard.[13][14][15][16]
-
Objective: To determine the maximum explosion pressure (Pmax) and the maximum rate of pressure rise ((dP/dt)max) of a this compound dust cloud. The Kst value is then calculated from the maximum rate of pressure rise.
-
Apparatus: A 20-L spherical explosion vessel equipped with a pressure transducer, a pneumatic dust dispersion system, and a high-energy chemical ignition source (typically 5,000 J or 10,000 J).[8][21]
-
Procedure: a. A pre-weighed sample of this compound powder is placed in the dispersion system. b. The vessel is sealed and evacuated, then filled with pressurized air to the desired pressure. c. The powder is dispersed into the vessel via a rapid release of the pressurized air, creating a dust cloud. d. After a short time delay to allow for turbulence to decrease, the chemical igniters are activated at the center of the vessel. e. The pressure inside the vessel is recorded as a function of time by the pressure transducer. f. The test is repeated with varying dust concentrations (e.g., from 250 g/m³ to 2000 g/m³) to find the concentration that produces the highest Pmax and (dP/dt)max.[21]
-
Data Analysis: a. Pmax: The peak pressure reached during the explosion. b. (dP/dt)max: The steepest slope of the pressure-time curve. c. Kst: Calculated using the cubic law: Kst = (dP/dt)max * V^(1/3), where V is the volume of the test vessel in m³.
Methodology for Determining Minimum Explosible Concentration (MEC)
This protocol is a summary based on the ASTM E1515 standard.[10][11][12]
-
Objective: To determine the minimum concentration of a this compound dust cloud that will propagate a deflagration.
-
Apparatus: A 20-L or larger spherical explosion vessel, as described in the explosion severity test.
-
Procedure: a. A series of tests are conducted, starting with a dust concentration assumed to be well above the MEC. b. The dust concentration is progressively lowered in subsequent tests until no ignition is observed for at least three consecutive attempts at that concentration. c. The ignition criterion is typically a pressure rise (Pex) greater than or equal to 2.0 times the pressure generated by the igniter alone in the vessel.[22]
-
Data Analysis: The MEC is reported as the lowest dust concentration at which a deflagration is observed.
Visualizations
Logical Workflow for Combustible Dust Hazard Assessment
The following diagram outlines the logical steps to assess and manage the potential combustible dust hazards associated with this compound powder, in accordance with NFPA 652 guidelines.[7]
Caption: Workflow for this compound Dust Hazard Analysis.
This compound Signaling Pathway
This compound exerts its effects through a multifaceted mechanism, primarily involving the inhibition of phosphodiesterase (PDE) and the inhibition of adenosine reuptake.[23][24][25] This leads to neuroprotective and anti-inflammatory effects.[26]
Caption: this compound's dual mechanism of action.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. NFPA 652: Combustible Dust Safety Guidelines Explained [sigma-hse.us]
- 6. nfpa.org [nfpa.org]
- 7. adfengineering.com [adfengineering.com]
- 8. stonehousesafety.com [stonehousesafety.com]
- 9. fire-protection.com.au [fire-protection.com.au]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. ASTM E1226 : 2019 Standard Test Method for Explosibility of Dust Clouds [bsbedge.com]
- 15. store.astm.org [store.astm.org]
- 16. img.antpedia.com [img.antpedia.com]
- 17. info.hughesenv.com [info.hughesenv.com]
- 18. osha.gov [osha.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Test method for Minimum Ignition Energy (MIE) [dustlab.eu]
- 21. smsenergetics.com [smsenergetics.com]
- 22. Understanding Combustible Dust Testing to Assess Dust Fire And Explosion Hazards - Prime Process Safety Center [primeprocesssafety.com]
- 23. What is the mechanism of this compound? [synapse.patsnap.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is this compound used for? [synapse.patsnap.com]
- 26. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Placebo Effect in Propentofylline Dementia Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in clinical trials of Propentofylline for dementia.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it a significant concern in dementia clinical trials?
A1: The placebo effect is a phenomenon where a patient experiences a real or perceived improvement in their condition after receiving an inactive treatment (a placebo).[1] In dementia trials, it is particularly challenging because it can be difficult to distinguish the placebo response from the natural progression of the disease.[2][3] Factors such as patient expectations, increased attention from healthcare professionals during the trial, and the supportive environment of a clinical study can all contribute to a placebo response.[4][5]
Q2: How does the mechanism of action of this compound influence the design of a placebo-controlled trial?
A2: this compound is a xanthine derivative that acts as a glial cell modulator with neuroprotective properties.[6] Its multifaceted mechanism includes inhibiting phosphodiesterase and adenosine reuptake, which can reduce neuroinflammation and oxidative stress.[4][6] Understanding these pathways is crucial for selecting appropriate outcome measures that are less susceptible to placebo effects. For instance, incorporating biomarkers related to neuroinflammation or glial cell activation could provide more objective endpoints alongside clinical assessments.
Q3: What are the primary strategies to minimize the placebo effect in a clinical trial?
A3: Key strategies include:
-
Blinding: In double-blind studies, neither the participants nor the investigators know who is receiving the active drug or the placebo, reducing bias.[7]
-
Randomization: Randomly assigning participants to treatment groups helps to ensure that the groups are comparable at the start of the trial.
-
Standardized Procedures: Implementing consistent protocols for all interactions with participants helps to minimize variations in how the study is conducted, which could influence patient expectations.
-
Rater Training: Thoroughly training staff who assess patient outcomes is critical to ensure they apply rating scales consistently and without bias.[8]
-
Patient and Caregiver Education: Educating participants and their caregivers about the placebo effect can help manage expectations and encourage more accurate reporting of symptoms.[9][10]
Q4: Should an active comparator be used in a clinical trial of this compound for dementia?
A4: Using an active control group, where a new treatment is compared to an existing effective treatment, can be a valuable strategy.[7] This design helps to determine if the new treatment offers any advantage over the standard of care. However, for a novel mechanism like that of this compound, a placebo-controlled trial is often necessary to establish its efficacy.
Troubleshooting Guides
Problem: High variability in placebo group outcomes is observed early in the trial.
Solution:
-
Review Rater Consistency: Conduct a mid-study evaluation of inter-rater reliability. If inconsistencies are found, immediate retraining should be implemented.[11] Centralized monitoring of key assessments can also help identify and address rater drift.[12]
-
Assess Patient Expectations: While maintaining the blind, consider administering a validated questionnaire to assess patient expectations about the treatment. This can provide insights into whether heightened expectations are driving a placebo response.[13]
-
Reinforce Standardized Procedures: Ensure all study sites are strictly adhering to the protocol for patient interactions and assessments. Any deviations should be corrected promptly.
Problem: A significant placebo response is masking the potential therapeutic effect of this compound.
Solution:
-
Implement a Placebo Lead-in Phase: For future trials, consider incorporating a placebo lead-in period.[13] During this phase, all participants receive a placebo. Those who show a significant improvement are identified as "placebo responders" and may be excluded from the randomization phase.[14]
-
Statistical Analysis Plan: Your statistical analysis plan should prespecify methods to account for the placebo response. This may include using baseline characteristics that are predictive of a placebo response as covariates in the analysis.[2]
-
Patient Training on Symptom Reporting: Implement a brief training for patients and their caregivers on how to accurately and consistently report symptoms. This can help to reduce reporting biases.[13]
Data Summaries
Table 1: Factors Influencing Placebo Response in Dementia Trials
| Factor | Description | Impact on Placebo Response |
| Baseline Cognitive Function | The cognitive state of the patient at the start of the trial. | An important covariate of disease progression and can influence the magnitude of the placebo response.[2][3] |
| Study Duration | The length of the clinical trial. | Longer duration interventions may have lower placebo effect sizes compared to shorter ones.[5] |
| Trial Participation Effect | The beneficial effects of being in a trial, such as increased medical attention and social interaction. | Can contribute to improvements in the placebo group, especially in elderly populations.[3][4] |
| Patient and Caregiver Expectations | Beliefs about the potential effectiveness of the treatment. | A powerful driver of the placebo effect.[7] |
| Rater Bias | Inconsistent or biased application of assessment scales by clinical raters. | Can introduce noise and variability into the data, potentially inflating the perceived placebo response.[11] |
Experimental Protocols
Protocol 1: Standardized Rater Training Program
-
Initial Didactic Training: All raters must complete a comprehensive training program on the specific assessment scales used in the trial (e.g., ADAS-Cog, CGI). This should include a review of the scoring conventions and common pitfalls.[12]
-
Practical Component: Raters should practice administering the scales with standardized patient videos or in role-playing scenarios.[15]
-
Certification: Raters must pass a certification exam that includes both a written component and a practical demonstration of their ability to administer the scales accurately and consistently.[15]
-
Periodic Retraining and Calibration: Throughout the trial, conduct periodic retraining sessions to prevent rater drift. Regular calibration exercises, where raters score the same patient interview, can help maintain inter-rater reliability.[12]
-
Centralized Monitoring: A central monitoring system should be in place to review a sample of scored assessments to ensure ongoing quality and consistency.[12]
Protocol 2: Placebo Lead-in Phase
-
Objective: To identify and exclude potential placebo responders before randomization.[14]
-
Procedure:
-
All eligible participants enter a single-blind placebo lead-in phase for a predefined period (e.g., 4 weeks).
-
During this phase, all participants receive a placebo that is identical in appearance to the active this compound treatment.
-
At the end of the lead-in period, a primary efficacy outcome measure (e.g., a cognitive scale) is administered.
-
Participants who demonstrate a predefined level of improvement (e.g., a 15% or greater improvement on the cognitive scale) are classified as placebo responders and are excluded from the subsequent randomization phase.
-
-
Considerations: The definition of a "placebo responder" should be clearly defined in the study protocol. This method can be time-consuming and costly.[14]
Mandatory Visualizations
Caption: this compound's signaling pathway.
References
- 1. Placebo effect in subjects with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding placebo responses in Alzheimer's disease clinical trials from the literature meta-data and CAMD database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Commentary: Is the Placebo Effect Actually Increasing Over Time? (Commentary for the article “Variation in placebo effect sizes in clinical trials of oral interventions for management of the behavioral and psychological symptoms of dementia (BPSD): a systematic review and meta-analysis” by Hyde AJ, et al.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 8. premier-research.com [premier-research.com]
- 9. Behavioral Interventions to Prevent or Delay Dementia: Protocol for a Randomized Comparative Effectiveness Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. signanthealth.com [signanthealth.com]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. cognivia.com [cognivia.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Safe handling and disposal procedures for Propentofylline in a laboratory setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This technical support center provides detailed guidance on the safe handling and disposal of Propentofylline, a xanthine derivative with neuroprotective properties. Adherence to these procedures is critical to minimize risks and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound in a laboratory setting?
A1: this compound is classified as harmful if swallowed.[1][2][3][4][5] Prolonged or repeated oral exposure may cause organ damage.[1][2][3][4][5] Additionally, if handled in powdered form, it may form combustible dust concentrations in the air, posing a dust explosion hazard.[1][2][4][6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A standard laboratory coat, chemical-resistant gloves, and safety glasses with side shields or goggles are necessary.[2][6] In dusty conditions or when aerosols may be generated, a faceshield and respiratory protection (such as a dust mask) are recommended.[2][3][6]
Q3: What is the correct procedure for cleaning up a small spill of this compound powder?
A3: For small spills, you should wear appropriate PPE, then gently sweep or vacuum the spillage to avoid dust dispersal.[2][3][4] The collected material should be placed in a suitable, labeled container for disposal.[2][3] Avoid using compressed air to clean surfaces, as this can create a combustible dust cloud.[4][6]
Q4: How should I dispose of waste this compound and contaminated materials?
A4: All waste this compound and contaminated materials should be disposed of in a designated, approved waste disposal plant.[1][2] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][3] Do not release into the environment.[2][3] For unused veterinary medications in a non-laboratory setting, drug take-back programs are the best option. If unavailable, the FDA recommends mixing the drug with an undesirable substance like coffee grounds or cat litter before disposing of it in the household trash.[7][8]
Q5: What should I do in case of accidental exposure to this compound?
A5: The following first aid measures should be taken:
-
Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4][9]
-
Skin Contact: Wash the affected area with soap and water.[1][2]
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.[9] If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move to fresh air. If you experience breathing difficulties or other symptoms, seek medical attention.[1][2][9][10]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Route of Administration | Species | LD50 Value |
| Oral | Mouse | 780 mg/kg |
| Oral | Rat | 940 mg/kg |
| Intraperitoneal | Rat | 196 mg/kg |
| Subcutaneous | Mouse | 450 mg/kg |
| Subcutaneous | Rat | 338 mg/kg |
| Data sourced from Cayman Chemical Safety Data Sheet. |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol outlines the steps for safely preparing a stock solution of this compound for use in cell culture experiments.
-
Preparation and PPE:
-
Work in a chemical fume hood or a well-ventilated area.
-
Don a laboratory coat, chemical-resistant gloves, and safety glasses with side shields.
-
-
Weighing this compound:
-
Tare a clean, sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Minimize dust generation during this process.
-
-
Solubilization:
-
In the chemical fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including the original weighing tube, pipette tips, and syringe filter, in a designated hazardous waste container.
-
Clean the work area thoroughly.
-
Visualized Workflows
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. This compound | C15H22N4O3 | CID 4938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. Disposing of Unused Medications for Pets - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 8. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. kmpharma.in [kmpharma.in]
Validation & Comparative
Propentofylline vs. Caffeine: A Comparative Analysis of Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Propentofylline and caffeine, both methylxanthine derivatives, are recognized for their roles as non-selective phosphodiesterase (PDE) inhibitors. While caffeine is widely known for its stimulant effects, this compound is investigated for its potential neuroprotective properties. This guide provides an objective comparison of their phosphodiesterase inhibitory activities, supported by available experimental data, to assist researchers and professionals in drug development.
Executive Summary
Both this compound and caffeine exert their effects in part by inhibiting phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular levels of these second messengers, which in turn modulates various downstream signaling pathways. However, the potency and downstream consequences of their inhibitory actions can differ. Caffeine is generally considered a weak, non-selective PDE inhibitor, with its primary mechanism of action at physiological concentrations being the antagonism of adenosine receptors.[1] this compound also demonstrates a multi-faceted mechanism of action, including the inhibition of adenosine uptake, which complements its PDE inhibitory effects.
Data Presentation: Phosphodiesterase Inhibition
| Compound | Target | IC50 | Notes |
| This compound | Non-selective PDE | Data not consistently reported across isozymes | Known to increase intracellular cAMP and cGMP levels through PDE inhibition. |
| Caffeine | Non-selective PDE | Generally in the high micromolar to millimolar range | Considered a weak PDE inhibitor. Its physiological effects are often more attributed to adenosine receptor antagonism. |
Note: The lack of standardized, comparative IC50 data highlights a gap in the current research literature.
Downstream Signaling Pathways
The inhibition of PDEs by this compound and caffeine leads to the accumulation of cAMP and cGMP, which activates downstream protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[2] These kinases then phosphorylate a multitude of substrate proteins, leading to a cascade of cellular responses.
Signaling Pathway of Non-Selective PDE Inhibition
Caption: General signaling pathway of non-selective PDE inhibition.
The specific cellular response depends on the cell type and the array of substrate proteins expressed. In the central nervous system, these pathways are implicated in processes such as synaptic plasticity, inflammation, and cell survival. While both compounds can trigger these pathways, a comparative study on neuroblastoma cells suggested that caffeine and this compound can have distinct or even opposing effects on the expression of genes relevant to Alzheimer's disease.[3]
Experimental Protocols
The determination of phosphodiesterase inhibitory activity is crucial for comparing compounds like this compound and caffeine. A common method is the in vitro phosphodiesterase activity assay.
In Vitro Phosphodiesterase Activity Assay (General Protocol)
This protocol outlines the general steps for a fluorescence-based or luminescence-based PDE assay, which are common high-throughput screening methods.
Objective: To determine the IC50 value of a test compound (e.g., this compound or caffeine) for a specific phosphodiesterase isozyme.
Materials:
-
Purified recombinant phosphodiesterase isozyme(s)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (this compound, caffeine) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., fluorescently labeled substrate, or a coupled enzyme system that produces a luminescent or colorimetric signal)
-
Microplate reader (fluorescence or luminescence)
-
96- or 384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the cyclic nucleotide substrate in the assay buffer.
-
Reaction Setup: In the wells of a microplate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations. Include control wells with no inhibitor and no enzyme.
-
Initiation of Reaction: Add the cyclic nucleotide substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the PDE to hydrolyze the substrate.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or a detection reagent that also terminates the reaction). The amount of remaining substrate or the product formed is then quantified using a microplate reader. For instance, in a luminescence-based assay like the PDE-Glo™ assay, the remaining cAMP or cGMP is converted to ATP, which then drives a luciferase reaction, and the light output is measured.[4][5]
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is then calculated using a suitable curve-fitting model (e.g., a four-parameter logistic model).
Experimental Workflow for PDE Inhibition Assay
Caption: Workflow of a typical in vitro PDE inhibition assay.
Conclusion
Both this compound and caffeine function as non-selective phosphodiesterase inhibitors, a mechanism that contributes to their overall pharmacological profiles. Caffeine's action as a PDE inhibitor is generally considered weak and secondary to its primary role as an adenosine antagonist. This compound's therapeutic potential likely arises from a combination of PDE inhibition and other mechanisms, such as adenosine uptake inhibition.
For researchers in drug development, the key takeaway is the necessity for comprehensive, standardized testing to elucidate the specific PDE isozyme inhibition profiles of these and other methylxanthine derivatives. Such data would enable a more precise understanding of their structure-activity relationships and facilitate the design of more selective and potent compounds for targeted therapeutic applications. The differing downstream effects observed in gene expression studies, despite similar primary mechanisms, underscore the complexity of these compounds' interactions within the cellular signaling network and highlight the need for further comparative research.
References
- 1. [Pharmacological comparison of the CNS effects of this compound and caffeine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
Propentofylline: A Comparative Analysis of its Neuroprotective Effects in Placebo-Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of propentofylline as evidenced in placebo-controlled clinical trials. This compound, a xanthine derivative, has been investigated for its therapeutic potential in neurodegenerative conditions such as Alzheimer's disease and vascular dementia. Its multifaceted mechanism of action, targeting glial cell activation, phosphodiesterase (PDE) inhibition, and adenosine modulation, suggests a potential to mitigate the complex pathology of these diseases.[1][2][3] This guide synthesizes available data on its clinical efficacy, outlines the experimental protocols used in pivotal trials, and visualizes its signaling pathways and the typical workflow of such clinical investigations.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its neuroprotective effects through several key signaling pathways. It acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[4][5][6] This elevation in second messengers can enhance neuronal survival and synaptic plasticity.[4] Additionally, this compound inhibits the reuptake of adenosine, increasing its extracellular concentration and leading to the activation of adenosine receptors, which have anti-inflammatory and neuroprotective properties.[4][7] A crucial aspect of its mechanism is the modulation of glial cells, including microglia and astrocytes.[1][8] this compound can inhibit the activation of microglia, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.[4] It also promotes the release of neurotrophic factors from astrocytes.[4]
Performance in Placebo-Controlled Trials: A Qualitative Comparison
Several Phase II and Phase III, double-blind, placebo-controlled, randomized clinical trials have assessed the efficacy of this compound in patients with mild to moderate Alzheimer's disease and vascular dementia.[2][3][9][10] While full quantitative data from these trials are not consistently available in the public domain, published reviews and abstracts report on the key outcomes. The standard dosage used in these trials was 300 mg of this compound administered three times daily, one hour before meals.[2][3]
The following table summarizes the findings from these key trials. It is important to note that the results are presented qualitatively based on the available literature.
| Trial/Study | Patient Population | Duration | Key Efficacy Outcomes (Compared to Placebo) | Citation(s) |
| European this compound Study Group | 260 outpatients with mild to moderate Alzheimer's Disease or Vascular Dementia | 12 months | Statistically significant improvements in global function (Gottfries-Bråne-Steen scale, GBS; Clinical Global Impressions, CGI), cognitive function (Syndrome Short Test, SKT; Mini-Mental State Examination, MMSE), and activities of daily living. | [10] |
| Pooled Analysis of Four European Phase III Trials | 901 patients with mild-to-moderate Alzheimer's Disease and 359 with mild-to-moderate Vascular Dementia | 6 to 12 months | Consistent improvements in cognitive and global function assessments for both Alzheimer's and vascular dementia patients. | [2][3] |
| European/Canadian Phase III Study (MN 305) | Over 800 patients with vascular dementia | Not specified | Beneficial effects demonstrated in the domains of cognitive and global function. | [10] |
| Phase II PET Study | 30 patients with mild to moderate vascular dementia | 3 months | Significant improvement in relative regional cerebral glucose metabolism in the motor cortex. | [11] |
Experimental Protocols
The clinical trials investigating this compound's neuroprotective effects employed rigorous methodologies to ensure the validity of their findings. Below is a detailed description of a typical experimental workflow and the key assessment protocols used.
Experimental Workflow: A Phase III Dementia Clinical Trial
The workflow for a typical Phase III, randomized, double-blind, placebo-controlled trial for a potential dementia therapeutic like this compound involves several key stages, from patient recruitment to data analysis.
References
- 1. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of Alzheimer's disease and vascular dementia: a review of phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials in dementia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro and in vivo inhibitory effects of this compound on cyclic AMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Effects of this compound on adenosine receptor activity in Chinese hamster ovary cell lines transfected with human A1, A2A, or A2B receptors and a luciferase reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential of Glial Cell Modulators in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of vascular dementia and Alzheimer-type dementia: overview of phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trials of this compound in vascular dementia. European/Canadian this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves regional cerebral glucose metabolism and neuropsychologic performance in vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Profiles of Propentofylline and Pentoxifylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propentofylline and pentoxifylline, both methylxanthine derivatives, are recognized for their anti-inflammatory properties. While structurally similar, their mechanisms of action and resulting anti-inflammatory profiles exhibit distinct characteristics. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their investigations.
Mechanism of Action
Both this compound and pentoxifylline exert their anti-inflammatory effects through multiple mechanisms, primarily centered around the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
This compound:
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective PDE inhibitor.
-
Adenosine Reuptake Inhibition: A key feature of this compound is its ability to inhibit the uptake of adenosine, thereby increasing extracellular adenosine concentrations. Adenosine, acting through its receptors, has potent anti-inflammatory effects.
-
Glial Cell Modulation: this compound has been shown to modulate the activity of glial cells, which play a crucial role in neuroinflammation.
Pentoxifylline:
-
Phosphodiesterase (PDE) Inhibition: Pentoxifylline is also a non-selective PDE inhibitor. However, it's noteworthy that its PDE-inhibiting effects are observed at millimolar concentrations in vitro, whereas its clinical plasma concentrations are typically around 1µM, raising questions about the clinical relevance of this mechanism.
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α): A primary anti-inflammatory mechanism of pentoxifylline is the inhibition of TNF-α synthesis and release.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and pentoxifylline. It is important to note that direct comparative studies are limited, and data is often from different experimental systems.
Table 1: Inhibition of Adenosine Uptake and Receptor Binding (this compound)
| Parameter | Cell Type/System | Value | Reference |
| IC50 (Adenosine Uptake - 'es' transporter) | L1210/B23.1 cells | 9 µM | [1] |
| Ki (Adenosine A1 Receptor) | Rat brain sections | ~20 µM | [2] |
| Ki (Adenosine A2 Receptor) | Rat brain sections | ~200 µM | [2] |
Table 2: Inhibition of TNF-α Production
| Drug | Cell Type/System | Stimulus | Concentration | % Inhibition | Reference |
| Pentoxifylline | Human Alveolar Macrophages | Spontaneous | 0.1 mM | 91% | [3] |
| Pentoxifylline | Human Alveolar Macrophages | Spontaneous | 1 mM | 98% | [3] |
| Pentoxifylline | Human Peripheral Blood Mononuclear Cells | Titanium Particles (10^7/mL) | Oral (400 mg, 5x/day) | Significant Reduction | [4] |
| This compound | Human Monocytes | Advanced Glycation Endproducts | Dose-dependent | Attenuated | [5] |
| Pentoxifylline | Human Monocytes | Advanced Glycation Endproducts | Dose-dependent | Attenuated | [5] |
| This compound | Macrophages | - | - | Moderate | [6] |
Table 3: Effects on Other Cytokines
| Drug | Cell Type/System | Cytokine | Effect | Reference |
| Pentoxifylline | Human Peripheral Blood Mononuclear Cells | IL-1β, IL-6, IL-8 | Suppressed release after 5 days of oral administration | [7][8] |
| Pentoxifylline | Non-alcoholic fatty liver disease patients | IL-8, TNF-α | Decreased serum levels | [9] |
| Pentoxifylline | Non-alcoholic fatty liver disease patients | IL-1β, IL-6 | No significant effect | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay for TNF-α Inhibition
This protocol provides a general framework for assessing the inhibition of TNF-α release from monocytes or macrophages.
1. Cell Culture:
- Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- To obtain macrophages, adhere PBMCs to culture plates for 2 hours and then wash away non-adherent cells. Culture the adherent monocytes for 5-7 days in the presence of M-CSF to differentiate them into macrophages.
2. Stimulation and Treatment:
- Seed the monocytes or macrophages in 96-well plates.
- Pre-incubate the cells with various concentrations of this compound or Pentoxifylline for 1 hour.
- Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or Advanced Glycation Endproducts (AGEs). Include an unstimulated control.
3. Cytokine Measurement:
- After a specified incubation period (e.g., 4, 18, or 24 hours), collect the cell culture supernatants.
- Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of TNF-α inhibition for each drug concentration compared to the stimulated control.
- Determine the IC50 value (the concentration of the drug that causes 50% inhibition of TNF-α production).
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified signaling pathways of this compound and Pentoxifylline.
Experimental Workflow
Caption: General experimental workflow for in vitro cytokine inhibition assay.
Discussion and Conclusion
Both this compound and pentoxifylline demonstrate significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like TNF-α. This compound's unique mechanism of adenosine reuptake inhibition provides an additional and potent anti-inflammatory pathway.
For researchers, the choice between these two compounds may depend on the specific research question. This compound's dual action on PDE and adenosine signaling makes it an interesting candidate for conditions with a neuroinflammatory component. Pentoxifylline's well-documented effects on TNF-α make it a valuable tool for studying TNF-α-mediated inflammation.
This guide provides a summary of the current understanding of the anti-inflammatory profiles of this compound and pentoxifylline. Further research is warranted to fully elucidate their comparative efficacy and to explore their full therapeutic potential.
References
- 1. Pentoxifylline inhibits certain constitutive and tumor necrosis factor-alpha-induced activities of human normal dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 3. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentoxyphylline and propentophylline are inhibitors of TNF-alpha release in monocytes activated by advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and iloprost suppress the production of TNF-alpha by macrophages but fail to ameliorate experimental autoimmune encephalomyelitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jag.journalagent.com [jag.journalagent.com]
A Comparative Analysis of Propentofylline and Novel Neuroprotective Compounds in the Pursuit of Alzheimer's Disease Therapeutics
Guide for Researchers and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation. For decades, treatment has been primarily symptomatic. However, a deeper understanding of the multifaceted pathology of AD—encompassing amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, neuroinflammation, and synaptic dysfunction—has paved the way for a new generation of neuroprotective and disease-modifying agents. This guide provides a comparative evaluation of Propentofylline, a compound with a broad-spectrum mechanism of action, against novel, more targeted neuroprotective compounds that have recently emerged from the development pipeline.
This compound: The Multi-Targeting Glial Cell Modulator
This compound (PPF) is a synthetic xanthine derivative that exhibits neuroprotective properties through a multi-faceted mechanism of action.[1] It functions primarily as a phosphodiesterase (PDE) inhibitor and an adenosine uptake inhibitor.[2][3] This dual action influences several cellular pathways implicated in AD pathology. By inhibiting PDEs, this compound increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial second messengers that activate protein kinases like PKA and PKG, promoting neuronal survival and synaptic plasticity.[2] Its role as an adenosine reuptake inhibitor elevates extracellular adenosine, which has known anti-inflammatory and neuroprotective effects.[2]
Furthermore, this compound modulates glial cells, inhibiting the activation of microglia and thereby reducing the production of pro-inflammatory mediators.[2][4] It also encourages astrocytes to release neurotrophic factors such as Nerve Growth Factor (NGF).[2]
Signaling Pathway of this compound
References
- 1. This compound attenuates tau hyperphosphorylation in Alzheimer's Swedish mutant model Tg2576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound in the treatment of Alzheimer's disease and vascular dementia: a review of phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Propentofylline and Selected Phytocompounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of the synthetic compound Propentofylline against a range of naturally occurring phytocompounds. The information presented is collated from experimental data to assist researchers in drug discovery and development.
Introduction to Antioxidant Mechanisms
Oxidative stress, a state characterized by an excess of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous neurodegenerative and chronic diseases.[1][2] Antioxidants counteract this damage through various mechanisms, including direct scavenging of free radicals and upregulation of endogenous antioxidant defense systems.[3] this compound (PROP), a xanthine derivative, is a neuroprotective and anti-inflammatory agent that also possesses antioxidative properties.[1][4] Phytochemicals, which are bioactive compounds derived from plants, are well-known for their potent antioxidant activities and health benefits.[5][6][7] This guide benchmarks PROP against common phytocompounds to evaluate their relative antioxidant capabilities.
Mechanisms of Antioxidant Action
This compound and phytocompounds employ distinct and sometimes overlapping mechanisms to mitigate oxidative stress.
This compound (PROP): this compound's antioxidant effects are multifaceted. It can directly scavenge ROS and enhance the expression of antioxidant enzymes.[1] One of its primary mechanisms involves inhibiting phosphodiesterase (PDE), which increases intracellular levels of cyclic AMP (cAMP).[4][8] This activates the cAMP-response element-binding protein (CREB), which in turn can promote the expression of antioxidant and mitochondrial biogenesis factors like Nrf2 and PGC-1α.[8] Additionally, PROP has been shown to improve thiol-based antioxidant defenses, specifically by inducing the activity of glutathione reductase (GR), an enzyme crucial for maintaining the reduced glutathione (GSH) pool.[9][10][11] This action helps rebalance the redox status in the central nervous system and limits lipid peroxidation.[9][12]
Phytocompounds: Phytochemicals, including classes like polyphenols (flavonoids, phenolic acids), carotenoids, and terpenoids, are renowned for their antioxidant prowess.[5][7][13] Their primary mechanisms include:
-
Direct Radical Scavenging: Many phytocompounds, particularly polyphenols like quercetin, curcumin, and resveratrol, can directly neutralize free radicals due to their chemical structure.[5][6]
-
Modulation of Signaling Pathways: Phytochemicals are potent modulators of key antioxidant signaling pathways.[14][15] A central pathway is the Keap1-Nrf2 system.[16] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE) genes, which include enzymes like heme oxygenase-1 (HO-1), glutathione S-transferases (GST), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][14][16]
-
Enzyme Inhibition: Some phytochemicals can inhibit enzymes that generate ROS, such as xanthine oxidase and NADPH oxidase.[16]
Comparative Data on Antioxidant Activity
Direct comparative studies between this compound and various phytocompounds using standardized assays are limited. The tables below summarize the known mechanisms and present example quantitative data from various studies to provide a contextual benchmark. It is crucial to note that antioxidant capacity values (e.g., IC50) are highly dependent on the specific assay and experimental conditions.
Table 1: Summary of Antioxidant Mechanisms
| Compound/Class | Primary Mechanism(s) | Key Signaling Pathways |
| This compound | PDE Inhibition, Increased Glutathione Reductase Activity, ROS Scavenging.[1][4][9] | cAMP-CREB -> Nrf2/PGC-1α.[8] |
| Flavonoids (e.g., Quercetin) | Direct Radical Scavenging, Metal Chelation, Nrf2 Activation.[5][7] | Nrf2/ARE, NF-κB.[14][16] |
| Curcumin | Direct Radical Scavenging, Induction of Phase II Antioxidant Enzymes.[5][14] | Nrf2/ARE, PI3K/Akt.[14][15] |
| Resveratrol | Direct Radical Scavenging, Upregulation of Antioxidant Enzymes (e.g., SOD, GST).[14] | Nrf2/ARE, NF-κB.[14][16] |
| Carotenoids (e.g., Lycopene) | Singlet Oxygen Quenching, Peroxyl Radical Scavenging.[13] | N/A (Primarily direct scavenging). |
| EGCG (from Green Tea) | Direct Radical Scavenging, Metal Chelation, Nrf2 Activation.[14][15] | Nrf2/ARE, MAPK-ERK.[15] |
Table 2: Example Quantitative Antioxidant Activity Data
| Compound/Extract | Assay | Result (IC50 / Value) | Source Context |
| Psychotria peduncularis Extract | DPPH | IC50: 0.55 µg/mL | [17] |
| Psychotria peduncularis Extract | Nitric Oxide Scavenging | IC50: 0.65 µg/mL | [17] |
| Duong La Cam Pomelo Extract | ABTS | IC50: 0.127 mg/mL | [18] |
| Duong La Cam Pomelo Extract | DPPH | IC50: 14.511 mg/mL | [18] |
| Pomegranate Peels Crude Juice | DPPH | High Activity | [2] |
| Senecio clivicolus (Ethyl Acetate Fraction) | ABTS | 409.53 mg TE/g | [19] |
| Senecio clivicolus (Ethyl Acetate Fraction) | DPPH | 317.53 mg TE/g | [19] |
Note: IC50 is the concentration required to inhibit 50% of the radical activity; a lower value indicates higher antioxidant potency. TE = Trolox Equivalents.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key molecular pathways and a standard experimental workflow for antioxidant analysis.
Caption: this compound's antioxidant signaling mechanism.
Caption: Nrf2-mediated antioxidant pathway activated by phytocompounds.
Caption: General workflow for the DPPH antioxidant assay.
Detailed Experimental Protocols
Accurate benchmarking requires standardized experimental protocols. Below are methodologies for three common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[20]
-
Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored, non-radical form, diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[20][21]
-
Reagents:
-
DPPH solution (e.g., 0.24 mg/mL in methanol or ethanol).[20]
-
Test compounds (this compound, phytocompounds) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Protocol:
-
Prepare a working solution of DPPH in methanol or ethanol with an initial absorbance of approximately 1.0 at 517 nm.[21]
-
In a 96-well plate or cuvettes, add a small volume (e.g., 20 µL) of the test sample or standard at different concentrations.[22]
-
Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well.[22]
-
Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30 minutes.[21]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[20]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at ~734 nm is measured.[18][23]
-
Reagents:
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[23]
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline or ethanol) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[23][24]
-
Add a small volume of the test sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.[25]
-
Incubate the mixture for a defined time (e.g., 5-15 minutes) in the dark.[24][26]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[26]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[27]
-
Principle: The assay quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by the antioxidant. The peroxyl radical is generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescent signal over time.[27][28]
-
Reagents:
-
Protocol:
-
In a 96-well black microplate, add the test sample or Trolox standard, followed by the fluorescein solution.[29]
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[29]
-
Initiate the reaction by adding the AAPH solution to all wells.[30]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Record the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[28][29]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
Results are expressed as Trolox Equivalents (µM TE) by comparing the Net AUC of the sample to a Trolox standard curve.[28]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Phytochemical screening and antioxidant activity of some medicinal plants’ crude juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Antioxidant Phytochemicals for the Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHYTOCHEMICALS AS ANTIOXIDANTS: CHEMISTRY AND HEALTH EFFECTS | International Society for Horticultural Science [ishs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Pentoxifylline Enhances Antioxidative Capability and Promotes Mitochondrial Biogenesis in D-Galactose-Induced Aging Mice by Increasing Nrf2 and PGC-1α through the cAMP-CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Polyphenols and Other Phytochemicals on Molecular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Phytochemical Screening, Antioxidant, and Antimicrobial Activities of Seven Underinvestigated Medicinal Plants against Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant Activity and Phytochemical Characterization of Senecio clivicolus Wedd - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. protocols.io [protocols.io]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. researchgate.net [researchgate.net]
- 26. 2.9.5. ABTS Assay [bio-protocol.org]
- 27. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 28. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 29. cellbiolabs.com [cellbiolabs.com]
- 30. kamiyabiomedical.com [kamiyabiomedical.com]
Propentofylline: A Disease-Modifying Approach Versus Symptomatic Treatments in Neurodegenerative Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease and vascular dementia, is dominated by symptomatic treatments. However, the quest for disease-modifying therapies that can slow or halt the underlying pathological processes remains a primary focus of research. This guide provides a comprehensive comparison of Propentofylline, a xanthine derivative with purported disease-modifying effects, against established symptomatic treatments, including cholinesterase inhibitors and NMDA receptor antagonists.
Executive Summary
This compound exhibits a multi-faceted mechanism of action that targets key pathological pathways in neurodegeneration, including neuroinflammation and purinergic signaling. This contrasts with symptomatic treatments that primarily address neurotransmitter imbalances. While direct head-to-head clinical trial data is limited, this guide synthesizes available evidence to offer an objective comparison of their efficacy, safety, and underlying mechanisms, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
This compound: A Multi-Target Approach
This compound's potential disease-modifying effects stem from its ability to modulate multiple intracellular signaling pathways.[1] Its primary mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Elevated cAMP levels can exert neuroprotective and anti-inflammatory effects.[2]
-
Adenosine Reuptake Inhibition: By blocking the reuptake of adenosine, this compound increases its extracellular concentration.[1] Adenosine is a neuromodulator with neuroprotective and anti-inflammatory properties, mediated through adenosine receptors.[1][3]
-
Glial Cell Modulation: this compound has been shown to modulate the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[1] It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by activated microglia.[2][4]
Symptomatic Treatments: Restoring Neurotransmitter Balance
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter important for memory and learning, in the brain. They achieve this by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine.[5][6]
-
NMDA Receptor Antagonists (Memantine): Memantine works by regulating the activity of glutamate, another important neurotransmitter.[7] In Alzheimer's disease, excessive glutamate can lead to neuronal damage. Memantine blocks N-methyl-D-aspartate (NMDA) receptors, preventing excessive stimulation by glutamate.[7]
Comparative Efficacy: Quantitative Data from Clinical Trials
Direct comparative trials between this compound and symptomatic treatments are scarce. The following tables summarize efficacy data from placebo-controlled trials for each drug class, providing an indirect comparison. The primary endpoints in these trials typically include cognitive function, global clinical impression, and activities of daily living.
Table 1: Efficacy of this compound in Dementia (vs. Placebo)
| Outcome Measure | Treatment Duration | Mean Difference (95% CI) | Reference |
| MMSE | 12 months | 1.1 (0.5 to 1.7) | [8] |
| GBS Total Score | 12 months | Statistically significant improvement (p=0.006 for VaD) | [9] |
| CGI-I | 12 months | Statistically significant improvement (p=0.004 for VaD) | [9] |
| SKT | 12 months | Statistically significant improvement (p=0.018 for AD, p=0.028 for VaD) | [9] |
MMSE: Mini-Mental State Examination; GBS: Gottfries-Bråne-Steen Scale; CGI-I: Clinical Global Impression of Improvement; SKT: Syndicate Kurztest (Short Cognitive Performance Test)
Table 2: Efficacy of Cholinesterase Inhibitors in Alzheimer's Disease (vs. Placebo)
| Drug | Outcome Measure | Treatment Duration | Effect Size (vs. Placebo) | Reference |
| Donepezil | 24 weeks | MMSE Improvement: +1.1 points (95% CI +0.5 to +1.7) | [8] | |
| Galantamine | 6 months | ADAS-cog Difference: ~4 points | [10] | |
| Rivastigmine | 6 months | ADAS-cog Difference: ~2 points | [11] | |
| All ChEIs (Meta-analysis) | ≥12 weeks | Global Responders (Excess over Placebo): 9% (95% CI 6%-12%) | [5][6] |
ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale
Table 3: Efficacy of Memantine in Moderate to Severe Alzheimer's Disease (vs. Placebo)
| Outcome Measure | Treatment Duration | Standardized Mean Difference (95% CI) | Reference |
| Cognitive Function | ≥24 weeks | -0.24 (-0.34 to -0.15) | [12][13] |
| Behavioral Disturbances | ≥24 weeks | -0.16 (-0.29 to -0.04) | [12][13] |
| Activities of Daily Living | 28 weeks | Statistically significant improvement on ADCS-ADLsev | [14] |
| Global Impression (CIBIC-Plus) | 28 weeks | Statistically significant improvement | [14] |
ADCS-ADLsev: Alzheimer's Disease Cooperative Study–Activities of Daily Living inventory modified for severe dementia; CIBIC-Plus: Clinician's Interview-Based Impression of Change Plus Caregiver Input
Experimental Protocols: A Generalized Approach
While specific protocols vary between trials, the following outlines a generalized design for a randomized, double-blind, placebo-controlled clinical trial assessing the efficacy of a dementia treatment.
Key Methodological Components:
-
Patient Population: Typically includes patients with a diagnosis of probable Alzheimer's disease or vascular dementia, with mild to moderate severity as defined by standardized criteria (e.g., NINCDS-ADRDA) and cognitive screening scores (e.g., MMSE score between 10 and 26).[15]
-
Inclusion/Exclusion Criteria: Strict criteria are applied to ensure a homogenous study population and to minimize confounding factors. Common exclusions include other neurological or psychiatric conditions that could affect cognition.[16]
-
Dosage and Administration:
-
This compound: Typically administered at a dose of 300 mg three times daily, taken one hour before meals.[17][18]
-
Donepezil: Usually initiated at 5 mg/day and may be increased to 10 mg/day.[8]
-
Rivastigmine: Available in oral and transdermal patch formulations with varying dosages.[19]
-
Galantamine: Dosing is typically titrated up to a maintenance dose of 16 to 24 mg/day.[10][20]
-
Memantine: Usually initiated at 5 mg/day and titrated up to a target dose of 20 mg/day.[7]
-
-
Outcome Measures:
-
Cognitive Function: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), Mini-Mental State Examination (MMSE), Severe Impairment Battery (SIB).[21]
-
Global Function: Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus), Clinical Global Impression (CGI).[21]
-
Activities of Daily Living (ADL): Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) inventory, Nurses' Observation Scale for Geriatric Patients (NOSGER).[21]
-
Behavioral Symptoms: Neuropsychiatric Inventory (NPI).[16]
-
-
Statistical Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis of the change from baseline in the primary outcome measures between the treatment and placebo groups.
Safety and Tolerability
This compound: Generally well-tolerated, with adverse events that are mostly minor, transient, and affect the digestive and nervous systems.[17]
Cholinesterase Inhibitors: Common side effects include nausea, vomiting, diarrhea, and dizziness.[5][6]
Memantine: Generally well-tolerated, with an adverse event profile similar to placebo. The most frequently reported adverse events include agitation, dizziness, headache, and diarrhea.[14]
Conclusion: A Potential Shift Towards Disease Modification
This compound, with its unique mechanism of action targeting neuroinflammation and other core pathological processes, represents a potential disease-modifying strategy for dementia. While current symptomatic treatments offer modest benefits in managing the symptoms of cognitive decline, they do not alter the underlying course of the disease.
The available data, although lacking direct comparative trials, suggests that this compound's efficacy is comparable to that of symptomatic treatments in placebo-controlled settings. Its favorable safety profile further supports its potential as a therapeutic option.
For researchers and drug development professionals, the exploration of agents like this compound is crucial for advancing the field beyond symptomatic relief. Future clinical trials should aim for head-to-head comparisons with established treatments to definitively establish the relative efficacy and long-term benefits of a disease-modifying approach. The development and validation of biomarkers to track disease progression will also be instrumental in evaluating the true impact of such therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on adenosine receptor activity in Chinese hamster ovary cell lines transfected with human A1, A2A, or A2B receptors and a luciferase reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of activated microglia and pharmacologic interference by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. karger.com [karger.com]
- 9. A 12-month, randomized, placebo-controlled trial of this compound (HWA 285) in patients with dementia according to DSM III-R. The European this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine: additional benefits to patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine for Alzheimer's Disease: An Updated Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Clinical trials in dementia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Propentofylline: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of propentofylline, a xanthine derivative used in veterinary medicine and research. Adherence to these procedures is vital to protect personnel and the environment from potential harm.
This compound is categorized as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] Therefore, meticulous disposal practices are necessary. The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][2][3][4]
Hazard Profile of this compound
A comprehensive understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes the key hazard information derived from Safety Data Sheets (SDSs).
| Hazard Classification | Description | GHS Pictograms | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3][4] | Warning | |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | May cause damage to organs through prolonged or repeated exposure if swallowed.[1][2][3][4] | Warning | |
| Combustible Dust | May form combustible dust concentrations in air.[1][2][3] | No Pictogram | Warning |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional policies and local, state, and federal regulations. The following is a general procedural guide for researchers in a laboratory setting.
1. Waste Identification and Segregation:
-
Non-Contaminated Material: Unused, pure this compound that is expired or no longer needed should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, contaminated glassware, and spill cleanup materials, must also be disposed of as chemical waste.
-
Segregation: Keep this compound waste separate from other waste streams, such as regular trash, biohazardous waste, and radioactive waste.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
3. Waste Collection and Storage:
-
Containers: Use only designated, properly labeled, and sealable containers for chemical waste. The container should be compatible with the chemical properties of this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate quantity. Include the date of initial waste accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
-
Do Not:
-
Dispose of this compound down the drain.[1]
-
Place this compound waste in the regular trash.
-
Incinerate the waste within the laboratory.
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] While this compound is not specifically listed as a hazardous waste under RCRA, a waste determination must be made based on its characteristics (ignitability, corrosivity, reactivity, and toxicity). Based on available safety data, this compound does not exhibit characteristics of ignitability, corrosivity, or reactivity.[2][3] A toxicity characteristic determination would require a specific laboratory analysis (Toxicity Characteristic Leaching Procedure - TCLP). However, given its known health hazards, it is prudent to manage it as a chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
